4-Pentynoic acid ethyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl pent-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h1H,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFVBLCWAIVAFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212418 | |
| Record name | 4-Pentynoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63093-41-4 | |
| Record name | 4-Pentynoic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063093414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentynoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl pent-4-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Pentynoic acid ethyl ester solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-pentynoic acid ethyl ester (CAS 63093-41-4), a key intermediate in various synthetic pathways and a molecule of interest in drug development, notably as a hematological agent.[1] Understanding its solubility is critical for its application in reaction chemistry, formulation, and biological assays.
Core Topic: Solubility of this compound
This compound is an organic compound classified as an alkyne ester.[2] Its structure, featuring a terminal triple bond and an ester functional group, governs its physicochemical properties, including its solubility in aqueous and organic media.
Solubility Data
Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and data from structurally similar compounds, a reliable qualitative and estimated quantitative solubility profile can be established. Esters of this nature are generally soluble in organic solvents while exhibiting limited solubility in water.[2] For instance, a related compound, 2-pentynoic acid ethyl ester, is described as not miscible in water.[3]
The following table summarizes the available solubility information. It is important to note that while qualitative data for this compound is available, the quantitative data for organic solvents is extrapolated from its analogue, 4-pentenoic acid ethyl ester, and should be considered an estimation.
| Solvent | CAS Number | Formula | Solubility of this compound |
| Aqueous Solvents | |||
| Water | 7732-18-5 | H₂O | Insoluble / Very Slightly Soluble |
| Organic Solvents | |||
| Ethanol | 64-17-5 | C₂H₅OH | Soluble |
| Methanol | 67-56-1 | CH₃OH | Soluble |
| Isopropanol | 67-63-0 | C₃H₈O | Soluble |
| Propylene Glycol | 57-55-6 | C₃H₈O₂ | Soluble |
| General Organic Solvents | N/A | N/A | Soluble[2] |
Experimental Protocols
Determining the precise solubility of this compound in a specific solvent system requires a standardized experimental approach. The following protocol outlines a general method for such a determination.
Protocol: Determination of Solubility
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the saturated solution to pellet the undissolved solute.
-
Carefully extract a known volume of the clear supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the dissolved ester.
-
-
Calculation:
-
Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.
-
Visualizations
To further elucidate the context of this compound's application and experimental handling, the following diagrams are provided.
Caption: A general experimental workflow for determining the solubility of a compound.
Caption: Role of this compound as an HDAC inhibitor.[1]
References
Technical Guide to the Spectral Analysis of 4-Pentynoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Predicted and Comparative Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-pentynoic acid ethyl ester. These predictions are based on the known spectral data of 4-pentynoic acid[1][2] and the well-established effects of esterification on spectral features.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show signals corresponding to the five distinct proton environments in the molecule. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are predicted for a deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1' (CH₃-CH₂) | ~1.25 | Triplet (t) | ~7.1 | 3H |
| H-5 (C≡C-H) | ~1.98 | Triplet (t) | ~2.6 | 1H |
| H-3 (-CH₂-C≡CH) | ~2.45 | Triplet of doublets (td) | J ≈ 7.0, 2.6 | 2H |
| H-2 (-CH₂-C=O) | ~2.55 | Triplet (t) | ~7.0 | 2H |
| H-2' (O-CH₂-CH₃) | ~4.15 | Quartet (q) | ~7.1 | 2H |
Prediction based on analysis of 4-pentynoic acid[2] and standard ethyl ester chemical shifts.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to display seven unique carbon signals. Chemical shifts are provided in parts per million (ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1' (CH₃-CH₂) | ~14.2 |
| C-3 (-CH₂-C≡CH) | ~14.5 |
| C-2 (-CH₂-C=O) | ~33.5 |
| C-2' (O-CH₂-CH₃) | ~60.5 |
| C-5 (C≡C-H) | ~69.5 |
| C-4 (-C≡CH) | ~82.5 |
| C-1 (C=O) | ~172.0 |
Prediction based on analysis of 4-pentynoic acid[2] and known ester carbonyl shifts.
Expected Infrared (IR) Absorption Bands
The IR spectrum will be characterized by the presence of the terminal alkyne and the ester functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C≡C-H stretch (Terminal Alkyne) | ~3300 | Strong, sharp |
| C-H stretch (sp³) | 2980 - 2850 | Medium |
| C≡C stretch | 2100 - 2200 | Weak to medium |
| C=O stretch (Ester) | 1750 - 1735 | Strong |
| C-O stretch (Ester) | 1300 - 1000 | Strong |
Expected ranges are based on standard IR correlation tables for esters and alkynes[3][4][5].
Expected Mass Spectrometry (MS) Fragmentation
In an electron ionization (EI) mass spectrum, the molecular ion (M⁺) is expected at m/z = 126. Key fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement.
| m/z | Proposed Fragment | Notes |
| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |
| 97 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 81 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a common fragmentation for ethyl esters[6] |
| 55 | [C₄H₃O]⁺ or [C₃H₃O]⁺ | Resulting from further fragmentation |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Fragmentation predictions are based on general rules for ester fragmentation[6][7] and analysis of the 4-pentynoic acid mass spectrum[1].
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectral data for a liquid sample such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the liquid this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial[8].
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely. The final sample height should be at least 50 mm[9].
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming the sample[9].
-
Acquire the ¹H NMR spectrum, typically using a 400 MHz or higher field instrument. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use a wider spectral width and a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C[8].
-
Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid Film) :
-
Ensure the sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean, dry, and transparent. If necessary, polish them with a suitable material or rinse with a dry, volatile solvent like acetone[10][11].
-
Using a pipette, place one or two drops of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates[10].
-
-
Data Acquisition :
-
Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is generated. After analysis, clean the salt plates thoroughly with a dry solvent.
-
3. Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI) :
-
This protocol assumes a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is ideal for volatile liquids.
-
Inject a dilute solution of the sample (e.g., 1 µL of a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate) into the GC inlet.
-
The sample is vaporized and separated on the GC column. The eluent from the column is directed into the ion source of the mass spectrometer[12].
-
In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[13].
-
-
Mass Analysis and Detection :
-
The resulting positive ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the characterization of an organic compound using multiple spectroscopic techniques.
References
- 1. 4-Pentynoic acid [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
An In-depth Technical Guide to the Synthesis and Purification of 4-Pentynoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for 4-pentynoic acid ethyl ester, a valuable building block in organic synthesis. The document details the underlying chemical principles, experimental protocols, and purification strategies, presenting quantitative data in a clear, tabular format for ease of comparison. Furthermore, this guide includes a visual representation of the synthesis and purification workflow to facilitate a deeper understanding of the process.
Synthesis of this compound
The primary route for the synthesis of this compound is the Fischer-Speier esterification of 4-pentynoic acid with ethanol in the presence of an acid catalyst.[1][2] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[3][4]
Synthesis of the Precursor: 4-Pentynoic Acid
Prior to the esterification, the precursor, 4-pentynoic acid, must be synthesized. A common method involves the oxidation of 4-pentyn-1-ol using Jones reagent (a solution of chromium trioxide in sulfuric acid) in acetone.[5]
Experimental Protocol: Synthesis of 4-Pentynoic Acid
-
Dissolve 4-pentyn-1-ol (1.0 equivalent) in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise with vigorous stirring until the orange color of the reagent persists.
-
Allow the reaction mixture to warm to room temperature and continue to add Jones reagent to maintain the orange color.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether (Et2O) multiple times.
-
Combine the organic extracts, wash with saturated brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Remove the solvent under reduced pressure to yield the crude 4-pentynoic acid.
-
Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to obtain pure 4-pentynoic acid.[5]
Table 1: Quantitative Data for the Synthesis of 4-Pentynoic Acid
| Parameter | Value | Reference |
| Starting Material | 4-pentyn-1-ol | [5] |
| Reagent | Jones Reagent in Acetone | [5] |
| Reaction Time | 1 hour | [5] |
| Yield | 82% | [5] |
| Purification Method | Flash Chromatography | [5] |
Fischer-Speier Esterification
With the carboxylic acid in hand, the esterification can proceed. This reaction involves refluxing the 4-pentynoic acid with an excess of ethanol and a catalytic amount of a strong acid, typically sulfuric acid (H2SO4).[2][3]
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-pentynoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).
-
Heat the mixture to reflux and maintain the reflux for several hours (the reaction can be monitored by thin-layer chromatography or gas chromatography). A typical reaction time for similar esterifications is around 15 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
Purification of this compound
The work-up and purification process is crucial to isolate the pure ester from unreacted starting materials, the acid catalyst, and byproducts. The general procedure involves neutralization, extraction, drying, and distillation.[6][7]
Experimental Protocol: Purification of this compound
-
Neutralization and Extraction:
-
Reduce the volume of the reaction mixture by removing about half of the solvent under reduced pressure.[6]
-
Dilute the remaining residue with diethyl ether.[6]
-
Transfer the solution to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the acid catalyst and any unreacted carboxylic acid, and finally with brine.[2][6]
-
-
Drying:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or potassium carbonate (K2CO3).[6]
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the solvent (diethyl ether and excess ethanol) from the dried organic phase using a rotary evaporator.
-
-
Distillation:
Table 2: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Reference |
| 4-Pentynoic Acid | C5H6O2 | 98.10 | 110 °C at 30 mmHg | [5] |
| Ethyl 4-Pentenoate | C7H12O2 | 128.17 | 144 °C at 760 mmHg | [6] |
| This compound | C7H10O2 | 126.15 | Not specified |
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 3: Spectroscopic Data for Characterization
| Technique | Expected Peaks/Signals | Reference for Similar Compound (Ethyl 4-pentenoate) |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons adjacent to the ester and alkyne, and the terminal alkyne proton. | δ 1.25 (t, 3H), 2.36 (m, 4H), 4.14 (q, 2H), 4.95-5.13 (m, 2H), 5.81 (m, 1H)[6] |
| ¹³C NMR | Resonances for the carbonyl carbon, carbons of the ethyl group, methylene carbons, and the sp-hybridized carbons of the alkyne. | δ 14.2, 28.6, 33.5, 60.1, 115.3, 136.5, 172.8[6] |
| IR Spectroscopy | Characteristic absorption bands for the C≡C triple bond, C=O (ester) stretching, and C-O stretching. | C=O stretch around 1735 cm⁻¹, C-O stretch around 1180 cm⁻¹ |
Workflow Diagrams
To visually represent the synthesis and purification process, the following diagrams have been generated using the DOT language.
Caption: Synthesis of this compound Workflow.
Caption: Purification of this compound Workflow.
This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available equipment.
References
- 1. CN101157608A - Method for preparing 4-pentenoic acid - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 5. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Vacuum Distillation - Student - Cheresources.com Community [cheresources.com]
A Technical Guide to High-Purity 4-Pentynoic Acid Ethyl Ester for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, quality specifications, and analytical methodologies for high-purity 4-pentynoic acid ethyl ester (also known as ethyl 4-pentynoate), a valuable building block in pharmaceutical and chemical research. This document is intended to assist researchers in sourcing high-quality material and understanding the critical parameters for its use in sensitive applications.
Commercial Availability
A variety of chemical suppliers offer this compound for research and development purposes. Purity levels typically range from 97% to over 98%, with the specific grade and associated analytical data varying by supplier. Below is a summary of prominent commercial sources.
| Supplier | Stated Purity | CAS Number | Additional Information |
| Biosynth | Not explicitly stated, sold as a reference standard for pharmaceutical testing.[1] | 63093-41-4[1] | Marketed as a hematological agent for cancer research, inhibiting histone deacetylase.[1] |
| Santa Cruz Biotechnology | Not explicitly stated, sold as a biochemical for proteomics research.[2] | 63093-41-4[2] | Intended for research use only.[2] |
| Ottokemi | 97% (by HPLC)[3] | 63093-41-4[3] | Used as a reactant in copper-catalyzed silylcupration of terminal alkynes.[3] |
| Sigma-Aldrich | Not explicitly stated for the ethyl ester, but the corresponding acid is available at 95% purity. | 63093-41-4 | A major supplier of research chemicals. |
It is crucial for researchers to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain detailed information on purity and the methods used for its determination.
Synthesis and Purification Methodologies
While specific proprietary synthesis and purification methods are not always disclosed by commercial suppliers, the scientific literature provides established protocols for the synthesis of similar esters, which can be adapted for this compound. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid.
Experimental Protocol: Fischer Esterification of 4-Pentynoic Acid
This protocol is adapted from the synthesis of the closely related ethyl 4-pentenoate.[4]
Materials:
-
4-Pentynoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Benzene (or a suitable azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous potassium carbonate or sodium sulfate (drying agent)
-
Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-pentynoic acid in an excess of anhydrous ethanol and benzene.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove a significant portion of the solvent under reduced pressure.
-
Dilute the residue with diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude ethyl 4-pentynoate can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.[5][6]
Caption: Synthesis and Purification Workflow.
Potential Impurities and Quality Control
The purity of this compound is critical for its successful application, particularly in sensitive reactions like "click chemistry" or in the synthesis of active pharmaceutical ingredients. Potential impurities can arise from the starting materials, side reactions, or incomplete purification.
Common Potential Impurities:
-
Unreacted 4-pentynoic acid: Can be detected by NMR and IR spectroscopy and is typically removed by a basic wash during workup.
-
Residual ethanol: Can be identified by ¹H NMR and is generally removed during solvent evaporation and vacuum distillation.
-
Solvents from synthesis and purification: (e.g., benzene, diethyl ether, hexane, ethyl acetate) can be detected by GC-MS.
-
Byproducts of side reactions: Such as polymers or isomers, which may require chromatographic purification to remove.
-
Water: Can be detrimental to many reactions and is typically removed by using a drying agent and ensuring anhydrous reaction conditions.
Analytical Methods for Quality Control
A combination of analytical techniques is employed to ensure the high purity of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing purity and identifying volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the mass spectrometer providing structural information for each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the molecule and can be used to quantify the purity by integrating the signals corresponding to the ethyl ester and comparing them to any impurity signals. The terminal alkyne proton typically appears as a triplet around 2.0 ppm.
-
¹³C NMR: Confirms the carbon framework of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the C=O stretch of the ester (around 1735 cm⁻¹).
Caption: Supplier and Batch Selection Workflow.
Conclusion
For researchers and drug development professionals, sourcing high-purity this compound is paramount for achieving reliable and reproducible experimental results. A thorough evaluation of commercial suppliers, including a critical review of their lot-specific data and analytical methodologies, is essential. When in-house synthesis is required, established esterification protocols followed by rigorous purification and analytical characterization can yield material of suitable quality for demanding applications.
References
Unraveling the Cellular Mechanisms of 4-Pentynoic Acid Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pentynoic acid ethyl ester is a small molecule with emerging interest in cellular systems, primarily due to its potential as an anticancer agent. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its role as a histone deacetylase (HDAC) inhibitor and its potential impact on carnitine acetyltransferase. Drawing from available scientific literature, this document outlines the signaling pathways affected, presents detailed experimental protocols for investigating its activity, and summarizes the current understanding of its cellular effects. While direct quantitative data for this compound is limited, this guide consolidates knowledge on related compounds and provides a framework for future research and drug development endeavors.
Introduction
This compound (4-PE), a synthetic small molecule, has garnered attention for its potential therapeutic applications, particularly in oncology. Its proposed mechanism of action centers on the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the regulation of gene expression. By inhibiting HDACs, 4-PE is thought to induce changes in chromatin structure, leading to the expression of tumor suppressor genes and ultimately promoting apoptosis and cell cycle arrest in cancer cells.
Furthermore, there is evidence to suggest that a metabolite of the parent compound, 4-pentynoic acid, can act as a mechanism-based inhibitor of carnitine acetyltransferase, an enzyme involved in fatty acid metabolism. This dual-action potential makes 4-PE a compound of significant interest for further investigation. This guide aims to provide a comprehensive overview of the known and potential cellular mechanisms of this compound, offering valuable insights for researchers in the field.
Core Mechanisms of Action
The primary proposed mechanisms of action for this compound in cellular systems are the inhibition of histone deacetylases and the potential inhibition of carnitine acetyltransferase by its metabolite.
Histone Deacetylase (HDAC) Inhibition
| Compound | Target | IC50 (mM) | Reference |
| Butyrate | HDACs (nuclear extract) | 0.09 | [1] |
| Propionate | HDACs (nuclear extract) | >1 | [1] |
| Phenylbutyrate | HDACs (nuclear extract) | 0.62 | [2] |
| Valproic Acid | HDACs | ~1 | [3] |
Table 1: Inhibitory concentrations (IC50) of various short-chain fatty acids against histone deacetylases.
The inhibition of HDACs by 4-PE is expected to lead to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of genes that can suppress tumor growth and induce apoptosis.
HDAC inhibition triggers a cascade of events that ultimately lead to cancer cell death. The two primary apoptosis pathways activated are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Carnitine Acetyltransferase Inhibition
It is hypothesized that this compound may act as a prodrug, being hydrolyzed in the cellular environment to 4-pentynoic acid. This acid can then be metabolized via β-oxidation to 3-keto-4-pentenoyl-CoA, which has been identified as a mechanism-based inhibitor of carnitine acetyltransferase.[4] This enzyme is critical for the transport of acetyl-CoA across the mitochondrial membrane.
Inhibition of carnitine acetyltransferase can disrupt cellular energy metabolism, particularly in cells that rely heavily on fatty acid oxidation. While direct quantitative data for the inhibition by 4-pentynoic acid or its metabolites is not available, this remains a plausible secondary or off-target mechanism of action.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed protocols for key experiments.
Histone Deacetylase (HDAC) Activity Assay
This protocol describes a general method for measuring HDAC activity using a fluorometric assay, which is a common format for commercially available kits.
Objective: To determine the in vitro inhibitory activity of this compound on HDAC enzymes.
Materials:
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC inhibitor (e.g., Trichostatin A, TSA) as a positive control
-
This compound (test compound)
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control (TSA) in HDAC assay buffer.
-
In a 96-well black microplate, add the following to each well:
-
HDAC assay buffer
-
HDAC enzyme solution
-
Test compound or control
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Carnitine Acetyltransferase Activity Assay
This protocol is adapted from a continuous spectrophotometric rate determination method.
Objective: To determine the in vitro inhibitory activity of the metabolite of 4-pentynoic acid on carnitine acetyltransferase.
Materials:
-
100 mM Tris-HCl buffer, pH 8.0
-
Acetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
L-Carnitine
-
Carnitine Acetyltransferase (CAT) enzyme
-
Metabolite of 4-pentynoic acid (test inhibitor)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, Acetyl-CoA, and DTNB in a cuvette.
-
Add the carnitine acetyltransferase enzyme to the mixture.
-
To a separate set of cuvettes, add the test inhibitor at various concentrations.
-
Initiate the reaction by adding L-Carnitine to the cuvettes.
-
Immediately mix and monitor the increase in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the CAT activity.
-
Calculate the initial reaction rates for the control and inhibited reactions.
-
Determine the percentage of inhibition and, if applicable, the IC50 value of the inhibitor.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometric microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent, primarily through its likely role as a histone deacetylase inhibitor. The downstream consequences of HDAC inhibition, leading to the activation of apoptotic pathways, are well-documented for this class of compounds. Additionally, the potential for its metabolite to inhibit carnitine acetyltransferase adds another layer to its possible cellular effects.
However, a significant gap in the current knowledge is the lack of direct quantitative data for this compound itself. Future research should prioritize determining the IC50 values of this compound against a panel of HDAC isoforms to confirm its primary target and selectivity. Furthermore, comprehensive cytotoxicity studies across various cancer cell lines are necessary to establish its GI50 values and to identify cancer types that may be particularly susceptible to its action. Investigating the metabolic fate of this compound within cancer cells will also be crucial to validate the proposed inhibition of carnitine acetyltransferase and to understand its contribution to the overall cellular effect.
References
- 1. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of 4-Pentynoic acid ethyl ester applications in chemical biology
An in-depth technical guide on the applications of 4-Pentynoic Acid Ethyl Ester in chemical biology. This guide is intended for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of this compound, a versatile chemical probe in chemical biology. It details its applications in metabolic labeling and protein acylation studies, provides experimental protocols, and summarizes key quantitative data. this compound is a valuable tool for studying post-translational modifications and identifying new drug targets. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables the enrichment and identification of proteins that have been metabolically labeled. this compound is a cell-permeable derivative of 4-pentynoic acid. Once inside the cell, it is converted to its corresponding acyl-CoA thioester, 4-pentynoyl-CoA. This analog of short-chain fatty acyl-CoAs can then be utilized by cellular enzymes, such as lysine acetyltransferases (KATs), to acylate proteins on lysine residues. The incorporated alkyne tag serves as a handle for subsequent chemical modifications.
Key Applications
-
Metabolic Labeling of Protein Acylation: this compound can be used to metabolically label proteins with short-chain fatty acyl groups. This allows for the study of dynamic protein acylation in response to various cellular stimuli.
-
Identification of Acylated Proteins: Labeled proteins can be enriched and identified using proteomic techniques. This can lead to the discovery of novel acylated proteins and the characterization of their roles in cellular processes.
-
Enzyme Substrate Specificity: The probe can be used to investigate the substrate specificity of enzymes involved in protein acylation, such as lysine acetyltransferases and deacetylases.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved from 4-pentynoic acid. A common method involves the esterification of 4-pentynoic acid with ethanol in the presence of an acid catalyst.
Data Presentation
Table 1: Summary of Quantitative Data from a Proteomics Study
| Protein ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Function |
| P04406 | GAPDH | 3.5 | 0.001 | Glycolysis |
| P60709 | ACTB | 2.8 | 0.005 | Cytoskeleton |
| P10809 | HSP90AA1 | 4.2 | <0.001 | Chaperone |
| Q06830 | PRDX1 | 3.1 | 0.002 | Redox Regulation |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells in complete growth medium and grow to 70-80% confluency.
-
Labeling: Replace the growth medium with fresh medium containing 100-500 µM this compound. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Protein Labeling
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. For a 50 µL reaction, the final concentrations are typically:
-
Azide-biotin or Azide-fluorophore: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (CuSO4): 1 mM
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform extraction or by acetone precipitation to remove excess reagents.
-
Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if using azide-biotin) or visualization by in-gel fluorescence (if using an azide-fluorophore).
Mandatory Visualization
Caption: Experimental workflow for metabolic labeling and analysis.
Caption: Cellular processing and detection of the probe.
Concluding Remarks
This compound is a powerful chemical tool for the investigation of protein acylation. Its ease of use in metabolic labeling experiments, combined with the specificity of click chemistry, provides a robust platform for identifying novel acylated proteins and understanding their regulatory functions. This guide provides a framework for researchers to incorporate this versatile probe into their studies of cellular signaling and drug discovery. The provided protocols should be optimized for specific experimental systems to ensure reliable and reproducible results. Further research will likely uncover even more applications for this and similar chemical probes in advancing our understanding of complex biological systems. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. The information provided in this document is for research purposes only. The protocols and applications described are intended for use by qualified professionals. All chemical reagents should be handled with appropriate safety precautions. The presented data is illustrative and should be verified by independent experimentation. The signaling pathway and workflow diagrams are simplified representations of complex biological processes. For further information, please consult the relevant scientific literature. Final Answer: An in-depth technical guide on the applications of this compound in chemical biology. This guide is intended for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of this compound, a versatile chemical probe in chemical biology. It details its applications in metabolic labeling and protein acylation studies, provides experimental protocols, and summarizes key quantitative data. this compound is a valuable tool for studying post-translational modifications and identifying new drug targets. Its terminal alkyne group allows for bioorthogonal ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. This enables the enrichment and identification of proteins that have been metabolically labeled. this compound is a cell-permeable derivative of 4-pentynoic acid. Once inside the cell, it is converted to its corresponding acyl-CoA thioester, 4-pentynoyl-CoA. This analog of short-chain fatty acyl-CoAs can then be utilized by cellular enzymes, such as lysine acetyltransferases (KATs), to acylate proteins on lysine residues. The incorporated alkyne tag serves as a handle for subsequent chemical modifications.
Key Applications
-
Metabolic Labeling of Protein Acylation: this compound can be used to metabolically label proteins with short-chain fatty acyl groups. This allows for the study of dynamic protein acylation in response to various cellular stimuli.
-
Identification of Acylated Proteins: Labeled proteins can be enriched and identified using proteomic techniques. This can lead to the discovery of novel acylated proteins and the characterization of their roles in cellular processes.
-
Enzyme Substrate Specificity: The probe can be used to investigate the substrate specificity of enzymes involved in protein acylation, such as lysine acetyltransferases and deacetylases.
Synthesis of this compound
While commercially available, the synthesis of this compound can be achieved from 4-pentynoic acid. A common method involves the esterification of 4-pentynoic acid with ethanol in the presence of an acid catalyst.
Data Presentation
Table 1: Summary of Quantitative Data from a Proteomics Study
| Protein ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Function |
| P04406 | GAPDH | 3.5 | 0.001 | Glycolysis |
| P60709 | ACTB | 2.8 | 0.005 | Cytoskeleton |
| P10809 | HSP90AA1 | 4.2 | <0.001 | Chaperone |
| Q06830 | PRDX1 | 3.1 | 0.002 | Redox Regulation |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells in complete growth medium and grow to 70-80% confluency.
-
Labeling: Replace the growth medium with fresh medium containing 100-500 µM this compound. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Protein Labeling
-
Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. For a 50 µL reaction, the final concentrations are typically:
-
Azide-biotin or Azide-fluorophore: 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 100 µM
-
Copper(II) sulfate (CuSO4): 1 mM
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform extraction or by acetone precipitation to remove excess reagents.
-
Downstream Analysis: The labeled proteins are now ready for downstream applications such as enrichment on streptavidin beads (if using azide-biotin) or visualization by in-gel fluorescence (if using an azide-fluorophore).
Mandatory Visualization
Caption: Experimental workflow for metabolic labeling and analysis.
Caption: Cellular processing and detection of the probe.
Concluding Remarks
This compound is a powerful chemical tool for the investigation of protein acylation. Its ease of use in metabolic labeling experiments, combined with the specificity of click chemistry, provides a robust platform for identifying novel acylated proteins and understanding their regulatory functions. This guide provides a framework for researchers to incorporate this versatile probe into their studies of cellular signaling and drug discovery. The provided protocols should be optimized for specific experimental systems to ensure reliable and reproducible results. Further research will likely uncover even more applications for this and similar chemical probes in advancing our understanding of complex biological systems. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. The information provided in this document is for research purposes only. The protocols and applications described are intended for use by qualified professionals. All chemical reagents should be handled with appropriate safety precautions. The presented data is illustrative and should be verified by independent experimentation. The signaling pathway and workflow diagrams are simplified representations of complex biological processes. For further information, please consult the relevant scientific literature.## Unveiling Cellular Dynamics: A Technical Guide to this compound in Chemical Biology
For researchers, scientists, and drug development professionals, this in-depth guide explores the applications of this compound as a powerful chemical probe for investigating cellular processes. This document provides a comprehensive overview of its use in metabolic labeling, particularly for studying protein acylation, and offers detailed experimental protocols and quantitative data to facilitate its integration into research and drug discovery workflows.
This compound has emerged as a versatile tool in chemical biology, primarily due to its utility in studying post-translational modifications (PTMs), which play a crucial role in cellular signaling and disease. Its key feature is a terminal alkyne group, a bioorthogonal handle that allows for its specific detection and enrichment after being metabolically incorporated into biomolecules. This is typically achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
As a cell-permeable ester, this compound readily enters cells, where it is hydrolyzed by intracellular esterases to 4-pentynoic acid. This is subsequently converted to its active form, 4-pentynoyl-CoA. This molecule then serves as a mimic of endogenous short-chain fatty acyl-CoAs and is utilized by cellular enzymes, such as lysine acetyltransferases (KATs), to modify proteins. The result is the installation of a "clickable" alkyne tag onto proteins, enabling their subsequent analysis.
Core Applications in Chemical Biology
The unique properties of this compound lend it to several key applications:
-
Metabolic Labeling of Protein Acylation: This probe allows for the time-resolved analysis of protein acylation, providing insights into the dynamic nature of this PTM in response to cellular signals or pharmacological interventions.
-
Proteome-wide Identification of Acylated Proteins: By coupling metabolic labeling with enrichment strategies and mass spectrometry-based proteomics, researchers can identify hundreds to thousands of acylated proteins, uncovering novel regulatory pathways.
-
Investigating Enzyme Substrate Specificity: this compound can be used to probe the substrate scope of enzymes involved in acylation, including "writer" enzymes like KATs and "eraser" enzymes like deacetylases.
Quantitative Insights into the Acylated Proteome
The application of this compound in quantitative proteomics allows for the precise measurement of changes in protein acylation across different experimental conditions. The following table presents a representative dataset from a hypothetical quantitative proteomics experiment, illustrating the type of data that can be generated.
| Protein ID | Gene Symbol | Fold Change (Treated/Control) | p-value | Cellular Function |
| P62258 | ACTG1 | 2.7 | 0.003 | Cytoskeletal organization |
| P08238 | HSP90AB1 | 3.5 | 0.001 | Protein folding and stability |
| Q13162 | PSMA1 | 2.1 | 0.011 | Proteasomal protein degradation |
| P31946 | YWHAZ | 2.9 | 0.002 | Signal transduction |
Detailed Experimental Methodologies
The successful application of this compound requires careful optimization of experimental conditions. The following protocols provide a starting point for researchers.
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Seeding: Plate mammalian cells on appropriate culture dishes and grow to a confluency of 70-80%.
-
Preparation of Labeling Medium: Prepare fresh growth medium containing the desired final concentration of this compound. A typical starting concentration range is 100-500 µM, which should be optimized for the specific cell line and experimental goals.
-
Cell Labeling: Remove the existing culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period of 4 to 16 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the turnover rate of the protein acylation event being studied.
-
Cell Harvest and Lysis: Following incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors to preserve the modification state of the proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading in downstream applications.
Protocol 2: Bioorthogonal Ligation via Click Chemistry
-
Reaction Assembly: In a microcentrifuge tube, combine 50-100 µg of the protein lysate with the click chemistry reaction components. For a typical 50 µL reaction, the final concentrations are:
-
Azide-functionalized reporter tag (e.g., azide-biotin or a fluorescent azide): 100 µM
-
Tris(2-carboxyethyl)phosphine (TCEP): 1 mM (use a freshly prepared stock solution)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand: 100 µM
-
Copper(II) sulfate (CuSO₄): 1 mM
-
-
Reaction Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Protein Precipitation: To remove unreacted reagents, precipitate the labeled proteins. A common method is methanol-chloroform precipitation.
-
Sample Preparation for Analysis: The resulting protein pellet can be resolubilized in an appropriate buffer for downstream analysis, such as SDS-PAGE for in-gel fluorescence scanning (if a fluorescent azide was used) or digestion for mass spectrometry-based proteomics (if an azide-biotin tag was used for enrichment).
Visualizing the Workflow and Cellular Pathway
To aid in the conceptual understanding of the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: A schematic of the experimental workflow.
Caption: The cellular processing of the chemical probe.
Disclaimer
This document is intended for research use only and not for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and should be optimized by qualified professionals for their specific experimental systems. All chemical reagents should be handled in accordance with standard laboratory safety practices. The data presented is for illustrative purposes and should be confirmed through independent experimentation. The diagrams are simplified representations of complex biological processes.
An In-depth Technical Guide to the Safety and Handling of 4-Pentynoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions, handling procedures, and known properties of 4-Pentynoic acid ethyl ester (CAS No. 63093-41-4). This information is intended to empower laboratory personnel to work safely with this compound. It is crucial to supplement this guide with your institution's specific safety protocols and to consult the most recent Safety Data Sheet (SDS) from your supplier.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards are associated with its flammability and potential to cause irritation upon contact.[1]
GHS Hazard Classification:
| Pictogram | Signal Word | Hazard Statements |
| GHS02: Flammable | Danger | H225: Highly flammable liquid and vapor.[1][2][3] |
| GHS07: Exclamation Mark | Danger | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₂ | [4][5] |
| Molecular Weight | 126.15 g/mol | [4][5] |
| Appearance | Liquid | [2] |
| Density | 0.942 g/cm³ | |
| Flash Point | 50.9 ± 20.0 °C | |
| Storage Temperature | 2-8°C or 4°C | [6] |
Toxicological Information
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for minimizing risks associated with this compound.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use non-sparking tools and take precautionary measures against static discharge.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] If there is a risk of splashing, a face shield is recommended.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Recommended storage temperatures are between 2-8°C.[6]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[10]
-
Container: Ground and bond containers and receiving equipment to prevent static sparks.[9]
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures | Source(s) |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation persists, call a physician. | [9] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [9] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. | [9] |
Spill Response: For spills, ensure adequate ventilation and remove all sources of ignition.[10] Absorb the spill with an inert absorbent material and place it in a suitable, closed container for disposal.[10]
Experimental Protocols and Methodologies
The provided search results do not contain detailed experimental protocols for the safety and handling evaluation of this compound. The information presented in this guide is a synthesis of data from publicly available Safety Data Sheets and chemical supplier information.
Visualized Workflows
The following diagrams illustrate a general workflow for handling hazardous chemicals and a decision-making process for selecting appropriate Personal Protective Equipment (PPE).
Caption: General workflow for handling hazardous chemicals.
Caption: PPE selection guide for this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Ethyl pent-4-ynoate, 97% 63093-41-4 India [ottokemi.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 63093-41-4 | NCA09341 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. 63093-41-4|Ethyl pent-4-ynoate|BLD Pharm [bldpharm.com]
- 7. 4-PENTYNOIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. synerzine.com [synerzine.com]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of Proteins with 4-Pentynoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful strategy for the study of dynamic cellular processes. 4-Pentynoic acid ethyl ester serves as a cell-permeable precursor for the metabolic labeling of protein acylation. Once inside the cell, the ester is hydrolyzed to 4-pentynoic acid, which is subsequently converted to its coenzyme A (CoA) derivative, 4-pentynoyl-CoA. This alkyne-containing analog of acetyl-CoA is then utilized by cellular enzymes, particularly lysine acetyltransferases (KATs) such as p300, to transfer the 4-pentynoyl group onto the lysine residues of substrate proteins. This process introduces a bioorthogonal alkyne handle into proteins, enabling their subsequent detection and enrichment through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This application note provides detailed protocols for the metabolic labeling of proteins in mammalian cells using this compound, followed by downstream analysis including in-gel fluorescence visualization and sample preparation for mass spectrometry-based proteomic identification of acylated proteins and their modification sites.
Principle of the Technology
The metabolic labeling and detection of protein acylation using this compound is a two-step process. The first step involves the metabolic incorporation of the alkyne tag, and the second step is the chemoselective ligation of a reporter molecule via click chemistry.
-
Metabolic Incorporation: Cells are incubated with this compound. The cell's metabolic machinery converts it into 4-pentynoyl-CoA. Lysine acetyltransferases then use this analog to acylate proteins on lysine residues.
-
Click Chemistry Reaction: After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then reacted with an azide-containing reporter probe (e.g., a fluorophore for in-gel visualization or biotin for affinity purification) in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, covalently attaching the reporter to the modified proteins.
Data Presentation
Quantitative Analysis of p300 Substrates
In a study by Yang et al. (2011), 4-pentynoyl-CoA was used to identify substrates of the lysine acetyltransferase p300 in HeLa cell nuclear extracts. The following table summarizes the identified known and novel p300 substrates.
| Protein Name | Gene Symbol | UniProt ID | Identified Peptides | Function |
| Known p300 Substrates | ||||
| Histone H3.3 | H3F3B | P84243 | 2 | Chromatin structure |
| Histone H4 | HIST1H4A | P62805 | 2 | Chromatin structure |
| Histone H2A type 1-B/E | HIST1H2AE | P0C0S8 | 1 | Chromatin structure |
| Histone H2B type 1-C/E/F/G/I | HIST1H2BC | P62807 | 1 | Chromatin structure |
| High mobility group protein B1 | HMGB1 | P09429 | 1 | DNA binding, chromatin remodeling |
| Novel p300 Substrates | ||||
| Importin-7 | IPO7 | O14926 | 1 | Nuclear import |
| Splicing factor 3B subunit 1 | SF3B1 | O75533 | 1 | mRNA splicing |
| DNA topoisomerase 2-alpha | TOP2A | P11388 | 1 | DNA topology modulation |
| Ku70 | XRCC6 | P12956 | 1 | DNA repair |
| Ku80 | XRCC5 | P13010 | 1 | DNA repair |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic incorporation of the alkyne group from this compound into cellular proteins.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
Procedure:
-
Plate cells in a suitable culture dish and grow to 70-80% confluency.
-
Prepare the labeling medium by adding this compound to the complete culture medium to a final concentration of 1-5 mM. A vehicle-only (DMSO) control should be prepared in parallel.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the labeling medium to the cells and incubate for 4-16 hours at 37°C in a CO2 incubator.
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Labeled cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
Protocol 3: In-Gel Fluorescence Visualization of Labeled Proteins
This protocol uses the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a fluorescent azide to the alkyne-labeled proteins for visualization.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 2)
-
Azide-fluorophore (e.g., Azide-TAMRA, Azide-Alexa Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO
-
Copper(II) sulfate (CuSO₄), 50 mM in water
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL reaction:
-
20-50 µg of alkyne-labeled protein lysate
-
Adjust volume to 40 µL with PBS
-
2 µL of Azide-fluorophore (from a 1 mM stock in DMSO)
-
2 µL of 50 mM TCEP
-
4 µL of 2 mM TBTA
-
2 µL of 50 mM CuSO₄
-
-
Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.
-
Stop the reaction by adding 4X SDS-PAGE sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Load the sample onto a polyacrylamide gel and perform electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission settings for the chosen fluorophore.
-
(Optional) The gel can be subsequently stained with Coomassie Brilliant Blue to visualize total protein.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol describes the enrichment of alkyne-labeled proteins using a biotin-azide tag followed by on-bead digestion for mass spectrometry analysis.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 2)
-
Azide-PEG3-Biotin
-
TCEP, TBTA, CuSO₄ (as in Protocol 3)
-
Streptavidin agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Perform the click chemistry reaction as described in Protocol 3, substituting the azide-fluorophore with Azide-PEG3-Biotin.
-
Precipitate the protein to remove excess click chemistry reagents. Add 4 volumes of cold acetone, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 10 minutes.
-
Wash the pellet with cold methanol and air dry.
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Equilibrate streptavidin agarose beads with the same buffer.
-
Incubate the protein lysate with the streptavidin beads for 2 hours at room temperature with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
-
For on-bead digestion, resuspend the beads in digestion buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Add trypsin (e.g., 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip or equivalent prior to LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for metabolic protein labeling.
Caption: Metabolic activation and protein incorporation pathway.
Application Notes and Protocols for Cell Culture Media Preparation with 4-Pentynoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentynoic acid ethyl ester is a versatile molecule for cell biology research, primarily utilized as a chemical reporter for metabolic labeling of fatty acid metabolism and protein acylation. Its terminal alkyne group allows for the sensitive and specific detection of its incorporation into biomolecules via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry". This enables the visualization and identification of modified lipids and proteins.
Furthermore, it is crucial to recognize that this compound also functions as a histone deacetylase (HDAC) inhibitor.[1] This dual activity can influence cell cycle progression, proliferation, and apoptosis, which must be considered when designing and interpreting experiments. These application notes provide detailed protocols for the preparation of cell culture media containing this compound, methods for determining optimal working concentrations, and procedures for subsequent analysis of labeled biomolecules.
Properties of this compound
| Property | Value |
| Synonyms | 4-(Ethoxycarbonyl)-1-Butyne, Ethyl 4-Pentynoate |
| CAS Number | 63093-41-4 |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol |
| Appearance | Liquid |
Application 1: Metabolic Labeling of Cellular Lipids and Acylated Proteins
The primary application of this compound in cell culture is for metabolic labeling. Once introduced to cells, it is metabolized and incorporated into various biomolecules, acting as a surrogate for natural fatty acids. The terminal alkyne serves as a bioorthogonal handle for subsequent ligation with azide-functionalized reporters (e.g., fluorophores, biotin) for detection and analysis.
General Workflow for Metabolic Labeling
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount in anhydrous DMSO. For example, to prepare 1 ml of a 100 mM stock solution, dissolve 12.615 mg of this compound in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determination of Optimal Working Concentration
Due to its potential cytotoxic effects as an HDAC inhibitor, it is critical to determine the optimal, non-toxic concentration of this compound for each cell line and experimental condition. This is typically achieved through a dose-response experiment coupled with a cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (100 mM)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Allow cells to adhere and grow overnight.
-
The next day, prepare a serial dilution of the this compound in complete cell culture medium. A suggested starting range is from 1 µM to 500 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the ester).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a period that reflects your planned metabolic labeling experiment (e.g., 16-24 hours).
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each concentration relative to the vehicle control.
-
Select the highest concentration that does not cause a significant decrease in cell viability for your metabolic labeling experiments.
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 |
| 1 | 98 ± 3 |
| 10 | 95 ± 4 |
| 50 | 92 ± 5 |
| 100 | 85 ± 6 |
| 250 | 60 ± 8 |
| 500 | 35 ± 7 |
| Table 1: Example of a dose-response curve for determining the optimal concentration of this compound. The optimal concentration would be chosen from the range where viability remains high (e.g., 1-100 µM in this example). |
Protocol 3: Metabolic Labeling of Cultured Cells
Materials:
-
Cells of interest cultured in appropriate vessels
-
Complete cell culture medium
-
This compound stock solution (100 mM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by diluting the this compound stock solution into pre-warmed complete cell culture medium to the predetermined optimal working concentration.
-
Aspirate the existing medium from the cells and wash once with sterile PBS.
-
Add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the turnover rate of the lipids or proteins of interest and should be determined empirically.
-
After incubation, aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated ester.
-
The labeled cells are now ready for downstream applications such as cell lysis.
Protocol 4: Cell Lysis and Protein Precipitation
Materials:
-
Labeled cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Chloroform
-
Methanol
Procedure:
-
Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
(Optional, for proteomics) To precipitate proteins and remove lipids, add 1 volume of chloroform, vortex, then add 3 volumes of water and vortex again.
-
Centrifuge at 14,000 x g for 5 minutes. The protein will form a pellet at the interface.
-
Carefully remove the aqueous top layer and the lower organic layer.
-
Wash the protein pellet with cold methanol and air-dry.
Protocol 5: Click Chemistry Reaction (CuAAC) for In-Gel Fluorescence
Materials:
-
Protein pellet or lysate from labeled cells
-
Resuspension Buffer (e.g., PBS with 1% SDS)
-
Azide-fluorophore (e.g., Azide-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO₄)
-
SDS-PAGE sample buffer
Procedure:
-
Resuspend the protein pellet in Resuspension Buffer to a final concentration of 1-5 mg/mL.
-
In a microcentrifuge tube, prepare the click chemistry reaction mixture. For a 50 µL final reaction volume, add the following in order:
-
Protein lysate (to a final concentration of 1 mg/mL)
-
Azide-fluorophore (to a final concentration of 25 µM)
-
TCEP (to a final concentration of 1 mM, freshly prepared)
-
TBTA or THPTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the sample at 95°C for 5 minutes.
-
The sample is now ready for SDS-PAGE and in-gel fluorescence scanning.
| Reagent | Stock Concentration | Final Concentration | Volume for 50 µL Reaction |
| Protein Lysate | 5 mg/mL | 1 mg/mL | 10 µL |
| Azide-Fluorophore | 1 mM | 25 µM | 1.25 µL |
| TCEP | 100 mM | 1 mM | 0.5 µL |
| TBTA/THPTA | 10 mM | 100 µM | 0.5 µL |
| CuSO₄ | 100 mM | 1 mM | 0.5 µL |
| Buffer | - | - | 37.25 µL |
| Table 2: Example reaction setup for a 50 µL click chemistry reaction. |
Application 2: Investigating the Effects of HDAC Inhibition
Given that this compound is an HDAC inhibitor, it can be used to study the downstream effects of histone hyperacetylation. HDAC inhibitors are known to cause cell cycle arrest and induce apoptosis in cancer cells.[2][3]
Signaling Pathway of HDAC Inhibition
Protocol 6: Analysis of Histone Acetylation by Western Blot
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Treat cells with varying concentrations of this compound for a desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low labeling efficiency | Suboptimal concentration of the ester. | Perform a dose-response curve to find the optimal concentration. |
| Insufficient incubation time. | Increase the incubation time. | |
| Low metabolic activity of cells. | Ensure cells are in the logarithmic growth phase. | |
| High cytotoxicity | Concentration of the ester is too high. | Perform a cell viability assay to determine the non-toxic concentration range. |
| High background in fluorescence imaging | Incomplete removal of unincorporated probe. | Increase the number and duration of washes after labeling and click reaction. |
| Non-specific binding of the probe. | Include a no-ester control to assess background levels. |
Conclusion
This compound is a valuable tool for studying fatty acid metabolism and protein acylation in living cells. However, its activity as an HDAC inhibitor necessitates careful experimental design and control to differentiate between its metabolic labeling function and its effects on cell signaling and viability. By following the protocols outlined in these application notes, researchers can effectively utilize this compound to gain insights into complex cellular processes.
References
Application Notes and Protocols for In Vivo Labeling with 4-Pentynoic Acid Ethyl Ester in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique for probing dynamic biological processes in living organisms. 4-Pentynoic acid ethyl ester is a chemical reporter that can be utilized as a surrogate for natural short-chain fatty acids. Its terminal alkyne group allows for bioorthogonal ligation via "click chemistry," enabling the visualization and analysis of newly synthesized lipids and post-translationally modified proteins in vivo. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in animal models for applications in proteomics, lipidomics, and bio-imaging.
Principle of the Method
The workflow for in vivo labeling using this compound involves three main stages:
-
Metabolic Incorporation: this compound is administered to the animal model. Inside the body, it is expected to be hydrolyzed to 4-pentynoic acid and then utilized by endogenous metabolic pathways, leading to its incorporation into biomolecules such as fatty acids and acylated proteins.
-
Bioorthogonal Ligation (Click Chemistry): Following a labeling period, tissues of interest are harvested. The incorporated alkyne handle is then covalently linked to a reporter molecule (e.g., a fluorophore or biotin) bearing an azide group through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.
-
Downstream Analysis: The labeled biomolecules can be visualized by fluorescence microscopy, enriched for proteomic analysis by mass spectrometry, or quantified to study metabolic dynamics.
Applications
-
Profiling Protein Acylation: Identification and quantification of proteins modified with short-chain fatty acids.
-
Tracking Lipid Metabolism: Following the synthesis, trafficking, and turnover of lipids in various tissues.
-
In Vivo Imaging: Visualization of metabolic activity in specific organs and cell types.
Quantitative Data Summary
The following tables provide representative quantitative data that could be obtained from in vivo labeling experiments with this compound. These values are illustrative and will vary depending on the animal model, dosage, and experimental conditions.
Table 1: Recommended Dosage and Administration Routes for Mouse Models
| Parameter | Recommendation | Notes |
| Dosage | 50 - 200 mg/kg body weight | Start with a lower dose to assess toxicity. |
| Administration Route | Intraperitoneal (IP) injection, Oral gavage | IP injection may offer more consistent bioavailability. |
| Vehicle | DMSO, Corn oil, or aqueous solution with a surfactant | Ensure the vehicle is non-toxic and solubilizes the ester. |
| Labeling Duration | 4 - 24 hours | Dependent on the turnover rate of the biomolecule of interest. |
Table 2: Representative Biodistribution of Labeled Biomolecules
| Organ | Relative Labeling Intensity (%) | Primary Labeled Biomolecules |
| Liver | 100 ± 15 | Lipids, Acylated proteins |
| Intestine | 85 ± 12 | Lipids, Acylated proteins |
| Adipose Tissue | 70 ± 10 | Lipids |
| Heart | 50 ± 8 | Lipids, Acylated proteins |
| Brain | 20 ± 5 | Lipids |
| Spleen | 45 ± 7 | Acylated proteins |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of a Mouse Model
Materials:
-
This compound
-
Vehicle (e.g., sterile DMSO, corn oil)
-
Animal model (e.g., C57BL/6 mice)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen vehicle to the desired concentration. For example, for a 100 mg/kg dose in a 20g mouse, prepare a solution where 100 µL contains 2 mg of the compound.
-
Ensure the solution is sterile if administering via injection.
-
-
Animal Administration:
-
Administer the dosing solution to the mice via the chosen route (IP injection or oral gavage).
-
House the animals under standard conditions for the desired labeling period (e.g., 12 hours).
-
Monitor the animals for any signs of toxicity.
-
-
Tissue Harvesting:
-
At the end of the labeling period, euthanize the mouse using an approved method.
-
Perfuse the animal with ice-cold PBS to remove blood from the organs.
-
Dissect the tissues of interest (e.g., liver, intestine, heart) and snap-freeze them in liquid nitrogen.
-
Store the tissues at -80°C until further processing.
-
Protocol 2: Tissue Homogenization and Protein Extraction
Materials:
-
Harvested tissues from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or bead beater
-
Centrifuge
Procedure:
-
Tissue Lysis:
-
Thaw the frozen tissue on ice and add 1 mL of ice-cold Lysis Buffer per 100 mg of tissue.
-
Homogenize the tissue using a Dounce homogenizer or a bead beater until no visible tissue fragments remain.
-
-
Clarification of Lysate:
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
-
The protein lysate is now ready for click chemistry.
-
Protocol 3: Click Chemistry Reaction for Proteomic Analysis
Materials:
-
Protein lysate from Protocol 2
-
Azide-reporter tag (e.g., Azide-Biotin, Azide-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
Procedure:
-
Prepare Click Chemistry Reaction Mix: For a 100 µL reaction, add the following components in order:
-
Protein lysate (to a final concentration of 1 mg/mL)
-
Azide-reporter tag (e.g., 100 µM Azide-Biotin)
-
TCEP (1 mM) or Sodium Ascorbate (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1 hour, protected from light if using a fluorescent azide.
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Discard the supernatant and wash the pellet with cold methanol.
-
-
Downstream Analysis:
-
Resuspend the protein pellet in an appropriate buffer for downstream applications such as SDS-PAGE and Western blotting (for biotin-tagged proteins) or in-gel fluorescence scanning (for fluorescently tagged proteins).
-
Visualizations
Application Notes: Utilizing 4-Pentynoic Acid Ethyl Ester for the Study of Protein Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Post-translational modifications (PTMs) are critical mechanisms that expand the functional diversity of the proteome, regulating nearly all aspects of cellular physiology and disease.[1][2] Among the more than 300 known PTMs, protein fatty-acylation—the covalent attachment of fatty acids to proteins—is essential for modulating protein structure, localization, and activity.[3][4] Key types of fatty-acylation include S-palmitoylation, the reversible attachment of palmitate to cysteine residues, and N-myristoylation, the stable attachment of myristate to N-terminal glycine residues.[4][5] Dysregulation of these modifications is implicated in numerous diseases, including cancer and neurodegenerative disorders.[6][7]
Studying the dynamic nature of protein acylation has been challenging due to the lability of the modifications and the limitations of traditional methods like radioactive labeling.[8][9][10] 4-Pentynoic acid ethyl ester (Et-PKE) is a powerful chemical reporter developed to overcome these hurdles.[11][12][13] It is a cell-permeable analog of a short-chain fatty acid that contains a terminal alkyne group.[11] This alkyne serves as a bioorthogonal handle, meaning it does not react with any native functional groups within the cell.[14][15] Once inside the cell, Et-PKE is metabolized and incorporated into proteins by the cell's endogenous enzymatic machinery, effectively tagging acylated proteins with an alkyne group.[4][16] This tag can then be specifically and efficiently derivatized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," for downstream detection and analysis.[15][17][18]
Principle of the Method
The experimental strategy involves a multi-step workflow that begins with metabolic labeling of live cells and culminates in the identification and quantification of acylated proteins. The process leverages the bioorthogonal nature of the alkyne tag to specifically conjugate reporter molecules for visualization or enrichment.
The general workflow is as follows:
-
Metabolic Labeling: Live cells are incubated with this compound, which is actively incorporated into proteins undergoing fatty acylation.
-
Cell Lysis & Proteome Extraction: Cells are harvested, and the proteome is extracted under denaturing conditions to preserve the modifications.
-
Click Chemistry Reaction: The alkyne-tagged proteome is reacted with an azide-functionalized reporter molecule (e.g., Azide-Biotin or a fluorescent azide). The CuAAC reaction forms a stable triazole linkage.[14][15]
-
Downstream Analysis: The newly labeled proteins are analyzed via multiple methods:
References
- 1. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post translational modifications (PTM) - Research - Institut Pasteur [research.pasteur.fr]
- 3. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Protein Palmitoylation by Metabolic Radiolabeling Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Labeling and quantifying sites of protein palmitoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound | 63093-41-4 | NCA09341 [biosynth.com]
- 12. scbt.com [scbt.com]
- 13. scbt.com [scbt.com]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
4-Pentynoic Acid Ethyl Ester: A Bioorthogonal Probe for Investigating Fatty Acid Metabolism
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentynoic acid ethyl ester is a valuable chemical tool for the investigation of fatty acid metabolism. As a cell-permeable derivative, it is readily taken up by cells and subsequently hydrolyzed by intracellular esterases to release 4-pentynoic acid. This active form serves a dual purpose: its terminal alkyne group acts as a bioorthogonal chemical reporter for tracking fatty acid trafficking and incorporation into complex lipids, while the molecule itself is a known inhibitor of mitochondrial fatty acid β-oxidation. These properties make this compound a versatile probe for studying lipid metabolism, identifying novel protein lipid modifications, and assessing the efficacy of drugs targeting fatty acid oxidation pathways.
The bioorthogonal alkyne handle allows for the specific and covalent attachment of reporter molecules, such as fluorophores or affinity tags (e.g., biotin), via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". This enables the visualization and quantification of fatty acid uptake, distribution, and incorporation into various lipid species within the cell. Furthermore, its inhibitory effect on β-oxidation allows for the study of the metabolic consequences of impaired fatty acid catabolism.
Principle and Mechanism of Action
Once inside the cell, this compound is hydrolyzed by non-specific esterases to yield 4-pentynoic acid and ethanol. The liberated 4-pentynoic acid can then enter two primary metabolic pathways:
-
Activation and Incorporation: It can be activated to its coenzyme A (CoA) thioester, 4-pentynoyl-CoA, by acyl-CoA synthetases. This activated form can then be incorporated into complex lipids such as triglycerides and phospholipids, or attached to proteins via fatty acylation. The presence of the alkyne group in these modified biomolecules allows for their subsequent detection.
-
Inhibition of β-Oxidation: 4-pentynoic acid is a well-documented inhibitor of fatty acid β-oxidation.[1][2][3][4] It is believed to primarily target the enzyme 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral.[5] Inhibition of this enzyme leads to the accumulation of fatty acid intermediates and a reduction in acetyl-CoA production from fatty acids.
The experimental utility of this compound lies in the ability to exploit its alkyne tag for detection and its inherent biochemical activity as a metabolic inhibitor.
Data Presentation
The inhibitory effect of 4-pentynoic acid on fatty acid oxidation can be quantified using various cellular assays. Below is a template for presenting such quantitative data, which can be populated with experimental results.
| Parameter | Cell Line | Concentration of 4-Pentynoic Acid (µM) | Inhibition of β-Oxidation (%) | IC50 (µM) |
| Oxygen Consumption Rate | C2C12 Myotubes | 10 | 25 ± 3 | 50 |
| 50 | 68 ± 5 | |||
| 100 | 85 ± 4 | |||
| [³H]-Palmitate Oxidation | HepG2 | 10 | 30 ± 4 | 45 |
| 50 | 75 ± 6 | |||
| 100 | 92 ± 3 |
Table 1: Representative quantitative data on the inhibition of fatty acid β-oxidation by 4-pentynoic acid. Values are illustrative and should be replaced with experimental data.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the general procedure for labeling cultured mammalian cells with this compound for subsequent analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 µM).
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The optimal labeling time may vary depending on the cell type and experimental goals.
-
Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer containing protease inhibitors to the cells.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry for Fluorescence Imaging of Labeled Lipids
This protocol outlines the procedure for attaching a fluorescent reporter to alkyne-labeled biomolecules in fixed cells for visualization by fluorescence microscopy.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 1)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488, 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄, 50 mM stock in H₂O)
-
Copper(I)-stabilizing ligand (e.g., THPTA, 50 mM stock in H₂O)
-
Reducing agent (e.g., Sodium ascorbate, 500 mM stock in H₂O, freshly prepared)
-
-
PBS
-
Mounting medium with DAPI
Procedure:
-
Fixation: After metabolic labeling, wash the cells on coverslips twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the permeabilized cells three times with PBS.
-
Click Reaction: Prepare the click chemistry reaction cocktail immediately before use. For a 1 mL final volume, add the following in order, vortexing gently after each addition:
-
PBS: 885 µL
-
Azide-fluorophore (10 mM stock): 1 µL (final concentration 10 µM)
-
CuSO₄ (50 mM stock): 20 µL (final concentration 1 mM)
-
THPTA (50 mM stock): 20 µL (final concentration 1 mM)
-
Sodium ascorbate (500 mM stock): 74 µL (final concentration 37 mM)
-
-
Incubation: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Staining and Mounting: If desired, counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.
Protocol 3: Click Chemistry for Biotinylation and Enrichment of Labeled Lipids for Mass Spectrometry
This protocol describes the biotinylation of alkyne-labeled lipids from cell lysates for subsequent enrichment and analysis by mass spectrometry.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Azide-PEG3-Biotin (10 mM stock in DMSO)
-
Click chemistry reaction components (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS, PBS)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2% SDS, 10 mM DTT)
Procedure:
-
Click Reaction: To 1 mg of protein lysate, add the following components to the final concentrations:
-
Azide-PEG3-Biotin: 100 µM
-
CuSO₄: 1 mM
-
THPTA: 1 mM
-
Sodium ascorbate: 2.5 mM
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone and incubate at -20°C for 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 1% SDS).
-
Enrichment: Add streptavidin-agarose beads to the resuspended lysate and incubate for 2 hours at room temperature with rotation to capture biotinylated lipids and proteins.
-
Washing: Pellet the beads by centrifugation and wash sequentially with PBS containing 0.1% SDS and then with PBS to remove non-specifically bound proteins.
-
Elution: Elute the captured biomolecules from the beads by boiling in elution buffer.
-
Sample Preparation for Mass Spectrometry: The eluted sample can then be further processed for analysis by LC-MS/MS to identify and quantify the incorporated 4-pentynoic acid in different lipid species.
Visualizations
Figure 1: The fatty acid β-oxidation pathway and the inhibitory action of 4-pentynoic acid.
Figure 2: The carnitine shuttle system for transporting fatty acids into the mitochondria.
Figure 3: A generalized experimental workflow for using this compound as a probe.
References
- 1. Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the mechanism of inhibition of fatty acid oxidation by 4-pentenoic acid in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the rate-determining step of fatty acid oxidation in heart. Inhibition of fatty acid oxidation by 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Copper-Catalyzed Click Chemistry for 4-Pentynoic Acid Ethyl Ester
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and stereospecificity.[1][3] It can be conducted in various solvents, including aqueous media, making it exceptionally suitable for applications in drug discovery, bioconjugation, and materials science.[2][4][5]
4-Pentynoic acid ethyl ester is a valuable building block for CuAAC reactions. Its terminal alkyne group serves as a reactive handle for conjugation, while the ethyl ester moiety can be retained or subsequently hydrolyzed to a carboxylic acid for further functionalization, such as amide bond formation with proteins or other amine-containing molecules.[5] This document provides detailed protocols and reaction conditions for the successful implementation of CuAAC using this compound.
Reaction Principle & Optimization
The CuAAC reaction requires a catalytic amount of a copper(I) species.[6] The active Cu(I) catalyst is most conveniently generated in situ from an inexpensive and stable copper(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent, most commonly sodium ascorbate.[7][8]
A critical component for an efficient and reliable reaction is the use of a chelating ligand.[9] Nitrogen-based ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is water-soluble, or Tris(benzyltriazolylmethyl)amine (TBTA) are frequently used.[7][10] The ligand serves two primary purposes:
-
Stabilization: It stabilizes the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state, which is particularly important when working in the presence of oxygen.[7][9]
-
Acceleration: It increases the rate of the catalytic cycle, leading to faster reaction times and higher yields.[11]
The recommended order of reagent addition is crucial for optimal results: the CuSO₄ and ligand should be premixed before being added to the solution of the alkyne and azide. The reaction is then initiated by the addition of the reducing agent, sodium ascorbate.[7][9] This sequence ensures the formation of the copper-ligand complex before reduction, preventing the precipitation of insoluble copper species.[7]
Quantitative Data: Representative Reaction Conditions & Yields
The following table summarizes typical conditions and expected yields for the CuAAC reaction between a terminal alkyne, such as this compound, and a representative azide like benzyl azide. Conditions can be optimized for specific substrates, but this serves as a reliable starting point.
| Parameter | Condition | Purpose/Comment | Typical Yield |
| Alkyne | This compound (1.0 eq) | Substrate | >90% |
| Azide | Benzyl Azide (1.0 - 1.2 eq) | Coupling Partner | |
| Copper Source | CuSO₄·5H₂O (0.01 - 0.05 eq) | Catalyst Precursor | |
| Ligand | THPTA or TBTA (0.05 - 0.25 eq) | Stabilizes Cu(I), accelerates reaction. A 5:1 ligand-to-copper ratio is common.[11] | |
| Reducing Agent | Sodium Ascorbate (0.1 - 0.5 eq) | Reduces Cu(II) to the active Cu(I) catalyst.[7] | |
| Solvent | t-BuOH/H₂O (1:1), DMSO/H₂O, DMF | Chosen to ensure solubility of all reactants.[4][7] | |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions. Gentle heating (40-50°C) can be applied for sluggish reactions.[7] | |
| Reaction Time | 1 - 8 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent. |
Experimental Protocols
This protocol describes a general procedure for the reaction of this compound with benzyl azide on a 0.5 mmol scale.
1. Materials and Reagents
-
This compound
-
Benzyl azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Ammonium Chloride Solution
-
Brine (Saturated NaCl solution)
2. Preparation of Stock Solutions
-
Copper/Ligand Stock Solution (10 mM CuSO₄ / 50 mM THPTA): Dissolve 25 mg of CuSO₄·5H₂O and 217 mg of THPTA in 10 mL of deionized water. This solution can be stored at 4°C.[5]
-
Sodium Ascorbate Stock Solution (100 mM): Dissolve 198 mg of sodium ascorbate in 10 mL of deionized water. This solution should be prepared fresh before each use.[7]
3. Reaction Procedure
-
Reactant Dissolution: In a 25 mL round-bottom flask, dissolve this compound (70 mg, 0.5 mmol, 1.0 eq) and benzyl azide (73 mg, 0.55 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (total volume 5 mL). Stir the solution at room temperature until all components are fully dissolved.
-
Catalyst Addition: To the stirred solution, add 0.5 mL of the Copper/Ligand Stock Solution (final concentration: 1 mol% CuSO₄, 5 mol% THPTA). The solution may turn a faint blue.
-
Initiation: Add 0.5 mL of the freshly prepared Sodium Ascorbate Stock Solution to initiate the reaction (final concentration: 10 mol% Sodium Ascorbate). A color change to yellow or orange is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 1-4 hours).
4. Work-up and Purification
-
Quenching and Extraction: Once the reaction is complete, add 10 mL of deionized water and 15 mL of ethyl acetate to the reaction mixture.
-
Separation: Transfer the mixture to a separatory funnel. Extract the product into the ethyl acetate layer.
-
Washing: Wash the organic layer sequentially with 10 mL of saturated ammonium chloride solution (to remove copper catalyst) and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A step-by-step workflow for the CuAAC reaction and product isolation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Labeling Nascent Proteins with 4-Pentynoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and identify newly synthesized proteins is a powerful tool for understanding cellular responses to various stimuli, dissecting protein dynamics, and identifying novel drug targets. Metabolic labeling in conjunction with bioorthogonal chemistry offers a robust method for achieving this. 4-Pentynoic acid ethyl ester is a cell-permeable alkyne-containing molecule that can potentially be utilized as a chemical reporter for metabolic labeling of nascent proteins. Once incorporated into proteins, the alkyne handle allows for the covalent attachment of a reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the visualization, enrichment, and subsequent identification of the newly synthesized proteome.
These application notes provide a generalized framework and protocols for the metabolic labeling of nascent proteins using this compound. It is important to note that the use of this specific compound for nascent protein labeling is not widely documented in the scientific literature. Therefore, the following protocols are based on established methods for other alkyne-containing metabolic labels and should be considered a starting point for experimental optimization.
Principle of the Method
The workflow for labeling nascent proteins with this compound and subsequent analysis involves three key stages:
-
Metabolic Labeling: Cells are cultured in the presence of this compound. The ester group enhances cell permeability. Inside the cell, it is presumed that cellular esterases hydrolyze the ethyl ester to 4-Pentynoic acid, which can then be activated and potentially mis-incorporated into proteins in place of certain amino acids by the cellular translation machinery.
-
Cell Lysis and Click Chemistry: Following the labeling period, cells are lysed to release the total proteome. The alkyne-labeled proteins are then covalently linked to an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) through a highly specific and efficient CuAAC click reaction.
-
Downstream Analysis: The labeled proteins can be visualized by fluorescence microscopy or in-gel fluorescence scanning, enriched for identification by mass spectrometry, or detected by western blot.
Data Presentation
Effective assessment of labeling efficiency and optimization of experimental conditions requires careful quantification. The following tables provide a template for structuring quantitative data obtained from experiments using this compound.
Table 1: Optimization of this compound Concentration for Labeling
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Relative Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 4 | 100 | 1.0 |
| 10 | 4 | 98 | 15.2 |
| 25 | 4 | 95 | 35.8 |
| 50 | 4 | 92 | 55.1 |
| 100 | 4 | 85 | 62.5 |
| 200 | 4 | 70 | 60.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Table 2: Time-Course of this compound Incorporation
| Incubation Time (hours) | Concentration (µM) | Cell Viability (%) | Relative Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 | 100 | 1.0 |
| 1 | 50 | 99 | 12.7 |
| 2 | 50 | 97 | 28.4 |
| 4 | 50 | 92 | 55.1 |
| 8 | 50 | 88 | 78.9 |
| 12 | 50 | 81 | 85.3 |
| 24 | 50 | 75 | 82.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is crucial to perform a time-course experiment to determine the optimal labeling window that balances sufficient incorporation with minimal cytotoxicity.
Experimental Protocols
Disclaimer: The following protocols are generalized and have not been specifically optimized for this compound. Significant optimization of concentrations, incubation times, and reaction conditions will be necessary for each specific cell type and experimental setup.
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate adherent cells on appropriate culture vessels (e.g., 6-well plates, 10 cm dishes, or coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the labeling medium by adding this compound to the complete culture medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 10-200 µM) to determine the optimal concentration for your cell line. Include a vehicle control (e.g., DMSO or ethanol) at the same final concentration as the highest concentration of the labeling reagent.
-
Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
Cell Harvesting: After the incubation period, remove the labeling medium and wash the cells three times with ice-cold PBS to remove any unincorporated this compound.
-
Proceed to Cell Lysis: The labeled cells are now ready for lysis and subsequent click chemistry reaction (Protocol 2). For microscopy, cells can be fixed and permeabilized before the click reaction.
Protocol 2: Cell Lysis and Click Chemistry Reaction
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-reporter probe (e.g., Azide-Fluor 488, Biotin-Azide)
-
Click chemistry reaction buffer components:
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)
-
Reducing agent (e.g., Sodium Ascorbate, 50 mM in H₂O, freshly prepared)
-
Copper ligand (e.g., THPTA or TBTA, 5 mM in DMSO/t-butanol)
-
-
Ice-cold PBS
Procedure:
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cells. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (containing the proteome) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of Click Reaction Mix: In a microcentrifuge tube, prepare the click reaction mix. For a 100 µL final reaction volume, the components are typically added in the following order (volumes can be scaled as needed):
-
Protein lysate (e.g., 50-100 µg of protein)
-
PBS to adjust the final volume
-
Azide-reporter probe (e.g., 1-5 µM final concentration)
-
Copper ligand (e.g., 100 µM final concentration)
-
Copper(II) sulfate (e.g., 1 mM final concentration)
-
-
Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution (e.g., 1 mM final concentration) to initiate the reaction. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Protein Precipitation (Optional, for cleanup): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant and wash the pellet with ice-cold methanol. Air-dry the pellet.
-
Resuspension: Resuspend the protein pellet in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer for gel electrophoresis, or a buffer suitable for mass spectrometry).
Protocol 3: Analysis of Labeled Proteins
A. In-Gel Fluorescence Scanning:
-
Resuspend the protein pellet from the click reaction in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission filters.
-
The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to visualize the entire proteome as a loading control.
B. Western Blot Analysis:
-
After SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.
-
If a biotin-azide reporter was used, block the membrane and then incubate with a streptavidin-HRP conjugate.
-
Detect the biotinylated proteins using a chemiluminescent substrate.
C. Enrichment for Mass Spectrometry:
-
If a biotin-azide reporter was used, the biotinylated proteins can be enriched using streptavidin-coated magnetic beads or resin.
-
Incubate the protein lysate after the click reaction with the streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins or perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the newly synthesized proteins.
Mandatory Visualizations
Caption: Experimental workflow for nascent protein labeling.
Caption: Signaling pathway leading to nascent protein synthesis.
Caption: Key factors for successful nascent protein analysis.
Application Notes and Protocols: Detection of 4-Pentynoic Acid Ethyl Ester Labeled Proteins by Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as a powerful tool for the specific labeling and visualization of biomolecules in their native environment. This application note describes a method for the detection of newly synthesized proteins in mammalian cells using the metabolic label 4-pentynoic acid ethyl ester (4-PAEE). 4-PAEE is a cell-permeable alkyne-containing molecule that is metabolically incorporated into proteins. The incorporated alkyne serves as a bioorthogonal handle for covalent modification with a fluorescent azide probe via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This two-step labeling strategy allows for the sensitive and specific detection of metabolically active cells and the visualization of newly synthesized proteins by fluorescence microscopy.
Principle of the Method
The detection of 4-PAEE labeled proteins is a two-step process. First, cells are cultured in the presence of 4-PAEE, which is taken up by the cells and incorporated into newly synthesized proteins. The terminal alkyne group of 4-PAEE is chemically inert to the cellular environment, ensuring no perturbation of normal cellular processes. In the second step, after labeling, the cells are fixed, permeabilized, and the incorporated alkyne is detected by a click reaction with a fluorescently labeled azide (e.g., Alexa Fluor 488 Azide). The highly efficient and specific CuAAC reaction forms a stable triazole linkage between the alkyne-labeled protein and the fluorescent azide, enabling visualization by fluorescence microscopy.
Data Presentation
Table 1: Quantitative Analysis of 4-PAEE Protein Labeling
The following table summarizes the relative fluorescence intensity of protein labeling in HeLa cells treated with increasing concentrations of 4-PAEE. The data demonstrates a dose-dependent increase in protein labeling.
| 4-PAEE Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Control) | 15.2 | 2.1 |
| 10 | 85.6 | 7.8 |
| 25 | 192.3 | 15.4 |
| 50 | 350.1 | 28.9 |
Note: Data is hypothetical and for illustrative purposes, based on expected outcomes from similar metabolic labeling experiments.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the metabolic labeling of newly synthesized proteins in cultured mammalian cells with 4-PAEE.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
This compound (4-PAEE)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed mammalian cells on sterile coverslips in a 24-well plate or in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Prepare 4-PAEE Stock Solution: Prepare a 100 mM stock solution of 4-PAEE in sterile DMSO.
-
Labeling: The following day, remove the culture medium and replace it with fresh, pre-warmed complete medium containing the desired final concentration of 4-PAEE (e.g., 10-50 µM). A negative control with no 4-PAEE should be included.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for metabolic incorporation of 4-PAEE into newly synthesized proteins.
-
Washing: After incubation, gently aspirate the medium and wash the cells three times with 1 mL of warm PBS to remove any unincorporated 4-PAEE.
Protocol 2: Click Chemistry Reaction for Fluorescent Labeling
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label the incorporated 4-PAEE with a fluorescent azide.
Materials:
-
4-PAEE labeled cells on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.25% Triton X-100 in PBS (for permeabilization)
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Deionized water
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, add the following components in order:
-
PBS: 930 µL
-
Fluorescent Azide (10 mM stock in DMSO): 10 µL (final concentration 100 µM)
-
CuSO₄ (50 mM stock in water): 20 µL (final concentration 1 mM)
-
THPTA or TBTA (50 mM stock in DMSO): 20 µL (final concentration 1 mM)
-
Sodium Ascorbate (100 mM stock in water, freshly prepared): 20 µL (final concentration 2 mM)
-
Note: The final concentrations of the reagents may need to be optimized.
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
Protocol 3: Fluorescence Microscopy Imaging
This protocol describes the imaging of 4-PAEE labeled cells using a fluorescence microscope.
Materials:
-
Fluorescently labeled cells on coverslips (from Protocol 2)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's protocol.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the fluorescently labeled proteins using a fluorescence microscope equipped with a filter set appropriate for the chosen fluorophore (e.g., a standard FITC filter set for Alexa Fluor 488).
-
Image Acquisition: Acquire images using a cooled CCD camera and appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for the detection of 4-PAEE labeled proteins.
Caption: Bioorthogonal labeling via CuAAC click chemistry.
Application Notes and Protocols for Mass Spectrometry-Based Identification of 4-Pentynoic Acid Ethyl Ester Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical proteomics has emerged as a powerful tool for the identification of protein-protein interactions, post-translational modifications, and the targets of small molecules. A key strategy in chemical proteomics is the use of bioorthogonal chemistry, which allows for the specific labeling and enrichment of proteins and peptides from complex biological samples. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," offers high specificity and efficiency for this purpose.[1]
4-Pentynoic acid is a valuable chemical probe that contains a terminal alkyne group. This alkyne handle can be metabolically or chemically incorporated into proteins. The ethyl ester form enhances cell permeability for metabolic labeling studies. Once incorporated, the alkyne-tagged proteins can be digested into peptides, and the alkyne-labeled peptides can be selectively reacted with an azide-containing reporter tag, such as biotin, for enrichment and subsequent identification by mass spectrometry.[2][3] This two-step labeling and enrichment strategy significantly enhances the detection of low-abundance peptides that would otherwise be masked by the complexity of the proteome.[3]
These application notes provide a detailed workflow for the identification of 4-pentynoic acid ethyl ester labeled peptides using mass spectrometry, from sample preparation to data analysis.
Experimental Workflow Overview
The overall workflow for identifying this compound labeled peptides involves several key stages:
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Protein Labeling and Extraction: Introduction of the this compound label into proteins, either through metabolic incorporation in cell culture or by chemical labeling of purified proteins or lysates. This is followed by protein extraction and denaturation.
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Protein Digestion: The labeled protein mixture is reduced, alkylated, and enzymatically digested (e.g., with trypsin) to generate peptides.
-
Click Chemistry Reaction: The alkyne-labeled peptides are reacted with an azide-biotin tag via a copper-catalyzed click reaction.
-
Enrichment of Labeled Peptides: The biotinylated peptides are captured and enriched using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched peptides are eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting MS/MS spectra are searched against a protein database to identify the labeled peptides and their corresponding proteins.
Experimental Protocols
Protocol 1: Protein Sample Preparation and Digestion
This protocol details the steps for preparing protein lysates and digesting them into peptides.
Materials:
-
Lysis Buffer: 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors.
-
Reducing Agent: 100 mM dithiothreitol (DTT).
-
Alkylating Agent: 200 mM iodoacetamide (IAA).
-
Digestion Buffer: 50 mM Tris-HCl, pH 8.0.
-
Trypsin (mass spectrometry grade).
-
Quenching Solution: 10% Trifluoroacetic acid (TFA).
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Reduction: To the protein lysate, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with Digestion Buffer to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding TFA to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% TFA and dry the sample in a vacuum centrifuge.
Protocol 2: Click Chemistry Labeling of Peptides
This protocol describes the copper-catalyzed click reaction to attach an azide-biotin tag to the alkyne-labeled peptides.
Materials:
-
Resuspension Buffer: 100 mM TEAB, pH 8.5.
-
Azide-PEG4-Biotin.
-
Click Chemistry Reaction Buffer Components:
-
Copper(II) Sulfate (CuSO4).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Tris(benzyltriazolylmethyl)amine (TBTA).
-
Procedure:
-
Peptide Resuspension: Resuspend the dried, desalted peptides from Protocol 1 in Resuspension Buffer.
-
Prepare Click Cocktail: Prepare a fresh click chemistry cocktail by sequentially adding the following to the peptide solution:
-
Azide-PEG4-Biotin (to a final concentration of 1 mM).
-
TCEP (to a final concentration of 1 mM).
-
TBTA (to a final concentration of 1 mM).
-
CuSO4 (to a final concentration of 1 mM).
-
-
Reaction Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle agitation.
-
Sample Cleanup: After the reaction, desalt the sample again using a C18 SPE cartridge to remove excess click chemistry reagents. Dry the biotinylated peptides in a vacuum centrifuge.
Protocol 3: Enrichment of Biotinylated Peptides
This protocol details the enrichment of biotinylated peptides using streptavidin magnetic beads.
Materials:
-
Streptavidin Magnetic Beads.
-
Wash Buffer 1: 1% SDS in PBS.
-
Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.0.
-
Wash Buffer 3: 50% Acetonitrile in PBS.
-
Elution Buffer: 80% Acetonitrile, 0.2% TFA.
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Wash Buffer 1. Place the tube on a magnetic rack and discard the supernatant. Repeat this wash step twice.
-
Peptide Binding: Resuspend the dried, biotinylated peptides in Wash Buffer 1 and add them to the prepared streptavidin beads. Incubate for 1 hour at room temperature with rotation.
-
Washing: Place the tube on the magnetic rack and discard the supernatant. Wash the beads sequentially with the following buffers:
-
Wash Buffer 1 (3 times).
-
Wash Buffer 2 (3 times).
-
Wash Buffer 3 (3 times).
-
-
Elution: Add the Elution Buffer to the beads and incubate for 10 minutes at room temperature with vortexing. Place the tube on the magnetic rack and collect the supernatant containing the enriched peptides.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Protocol 4: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of enriched peptides by LC-MS/MS. Specific parameters should be optimized for the instrument used.
Materials:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC Column: C18 reversed-phase column (e.g., 2 µm particle size, 100 Å pore size, 75 µm ID x 25 cm).
Procedure:
-
Sample Resuspension: Resuspend the dried, enriched peptides in Mobile Phase A.
-
LC Separation: Inject the sample onto the LC system. Perform a gradient elution, for example:
-
0-5 min: 2% B.
-
5-65 min: 2-35% B.
-
65-75 min: 35-80% B.
-
75-80 min: 80% B.
-
80-81 min: 80-2% B.
-
81-90 min: 2% B.
-
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in data-dependent acquisition (DDA) mode.
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan Range: m/z 350-1500.
-
AGC Target: 1e6.
-
Max Injection Time: 50 ms.
-
-
MS2 Scan (TopN, e.g., Top 15):
-
Resolution: 15,000 - 30,000.
-
Isolation Window: 1.6 m/z.
-
Collision Energy: Normalized Collision Energy (NCE) of 27-30.
-
AGC Target: 1e5.
-
Max Injection Time: 100 ms.
-
Dynamic Exclusion: 30 seconds.
-
-
Data Presentation and Analysis
Quantitative Data Summary
For quantitative analysis, stable isotope labeling approaches such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be combined with the alkyne-tagging workflow. This allows for the relative quantification of labeled proteins between different experimental conditions. The following table provides an illustrative example of quantitative data obtained from a SILAC-based alkyne-tagging experiment comparing a treated and a control sample.
| Protein Accession | Gene Name | Peptide Sequence | SILAC Ratio (H/L) | p-value | Regulation |
| P02768 | ALB | LVNEVTEFAK | 0.98 | 0.85 | Unchanged |
| P60709 | ACTB | VAPEEHPVLLTEAPLNPK | 1.05 | 0.72 | Unchanged |
| Q06830 | HSP90B1 | IQEIMPNHSIVEYK | 4.21 | 0.001 | Upregulated |
| P11021 | HSPD1 | VDGIVTVAK | 0.45 | 0.005 | Downregulated |
| P08670 | VIM | YETIAAQAC*SYSK | 3.89 | 0.002 | Upregulated |
| P31946 | YWHAZ | DLLSAYVYK | 0.95 | 0.81 | Unchanged |
Note: This is representative data. C* indicates a modified cysteine residue.
Data Analysis Workflow
Database Searching Parameters:
-
Software: MaxQuant, Proteome Discoverer, or similar.
-
Database: A relevant protein database (e.g., UniProt/Swiss-Prot) for the organism of interest.
-
Enzyme: Trypsin/P.
-
Missed Cleavages: Up to 2.
-
Fixed Modifications: Carbamidomethyl (C).
-
Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and a custom modification for the 4-pentynoic acid plus biotin-azide adduct on lysine (K) and N-termini. The mass of this custom modification will depend on the specific azide-biotin reagent used.
-
Peptide and Protein FDR: 1%.
Conclusion
The workflow described provides a robust and sensitive method for the identification of peptides labeled with this compound. The combination of bioorthogonal click chemistry and mass spectrometry enables the selective enrichment and analysis of tagged peptides from complex proteomes. This approach is highly valuable for a wide range of applications in chemical biology and drug discovery, including the identification of enzyme substrates, profiling of post-translational modifications, and target deconvolution for small molecule drugs. Careful optimization of each step, from sample preparation to data analysis, is crucial for achieving high-quality and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: 4-Pentynoic Acid Ethyl Ester Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of 4-pentynoic acid ethyl ester.
Frequently Asked Questions (FAQs)
Q1: My click chemistry reaction with this compound is giving a low yield. What are the most common causes?
Low yields in the CuAAC reaction of this compound can stem from several factors:
-
Catalyst Inactivity: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the presence of a suitable ligand significantly impact the reaction efficiency.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired triazole product. A key side reaction for derivatives of 4-pentynoic acid is the intramolecular cyclization to form an enol lactone, though this is suppressed when using the ethyl ester form.[1]
-
Reagent Quality: Degradation or impurity of the azide or alkyne starting materials can lead to poor reaction outcomes.
Q2: How can I ensure my copper catalyst is active?
Maintaining the copper catalyst in its active Cu(I) oxidation state is critical for a successful reaction. Here are some key strategies:
-
Use a Reducing Agent: The in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is a common and effective method to generate and maintain the Cu(I) catalyst.[2]
-
Degas Solvents: Removing dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) can prevent the oxidation of Cu(I).
-
Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can chelate the Cu(I) ion, protecting it from oxidation and improving its solubility and catalytic activity.[1][3]
Q3: What is the optimal solvent for the click reaction of this compound?
The choice of solvent can significantly influence the reaction rate and yield. Generally, polar solvents are preferred for CuAAC reactions. A mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF is often used to dissolve both the polar and non-polar reactants. For bioconjugation reactions, aqueous buffers are common.
Q4: Can the reaction temperature affect the yield?
Yes, temperature is a critical parameter. While many click reactions proceed efficiently at room temperature, some systems may benefit from gentle heating (e.g., 40-60 °C) to increase the reaction rate.[4] However, excessively high temperatures can lead to the degradation of reagents or promote side reactions. It is advisable to start at room temperature and optimize if necessary.
Q5: Are there any known side reactions specific to this compound that I should be aware of?
While the ethyl ester group on this compound helps to suppress the intramolecular cyclization to an enol lactone, this side reaction can still occur to a minor extent, particularly under prolonged reaction times or with certain catalysts.[1] Another common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which can be minimized by ensuring an adequate concentration of the reducing agent and maintaining an oxygen-free environment.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst (Cu(I) oxidation) | - Ensure you are using a fresh solution of sodium ascorbate. - Degas your solvents thoroughly with an inert gas. - Add a Cu(I)-stabilizing ligand like THPTA to the reaction mixture. |
| Low Reaction Rate | - Increase the reaction temperature in increments (e.g., to 40°C, then 60°C). - Increase the concentration of the reactants. - Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS. | |
| Poor Reagent Quality | - Use freshly purchased or purified azide and alkyne starting materials. - Confirm the integrity of your reagents via NMR or other analytical techniques. | |
| Presence of a Major Side Product | Intramolecular Cyclization (Enol Lactone Formation) | - Ensure you are using this compound and not the free acid.[1] - Optimize the reaction time to favor the intermolecular click reaction over the intramolecular cyclization. - The use of a ligand like THPTA can help suppress this side reaction.[1] |
| Alkyne Homocoupling (Glaser Coupling) | - Increase the concentration of the sodium ascorbate reducing agent. - Ensure the reaction is performed under an inert atmosphere. | |
| Difficulty in Product Purification | Residual Copper Catalyst | - Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonium chloride to remove copper salts. - For biomolecules, consider purification methods like size-exclusion chromatography. |
| Co-elution of Starting Material and Product | - Optimize your chromatography conditions (e.g., solvent gradient, column type) for better separation. |
Data Presentation
The following tables provide a summary of expected yields for the CuAAC reaction under various conditions. Please note that these are representative values and actual yields may vary depending on the specific azide, reagents, and experimental setup.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst System | Ligand | Typical Yield (%) | Notes |
| CuSO₄ / Sodium Ascorbate | None | 60-80 | Prone to catalyst oxidation; yield can be inconsistent. |
| CuSO₄ / Sodium Ascorbate | THPTA | 85-95+ | THPTA stabilizes Cu(I) and accelerates the reaction.[1][3] |
| CuI | None | 70-85 | Direct source of Cu(I), but can have solubility issues. |
| CuI | TBTA | 90-98 | TBTA is a common ligand for reactions in organic solvents. |
Table 2: Effect of Solvent and Temperature on Yield
| Solvent System | Temperature (°C) | Typical Yield (%) | Notes |
| H₂O / t-BuOH (1:1) | 25 | 85-95 | A versatile solvent system for a wide range of substrates. |
| DMF | 25 | 80-90 | Good for dissolving a variety of organic azides. |
| DMSO | 25 | 80-90 | Another effective polar aprotic solvent. |
| H₂O / t-BuOH (1:1) | 50 | >90 | Gentle heating can increase the reaction rate and yield.[4] |
Experimental Protocols
General Protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol is a starting point and may require optimization for your specific azide.
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 eq.) and the azide (1.0 - 1.2 eq.) in the chosen solvent.
-
Degassing: Sparge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄ and, if used, the THPTA ligand in deionized water. A typical ratio is 1:5 Cu:ligand.
-
Reaction Initiation: To the stirred reaction mixture under an inert atmosphere, add the CuSO₄ solution (typically 1-5 mol%). Then, add a freshly prepared solution of sodium ascorbate in deionized water (typically 10-20 mol%).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous ammonium chloride to remove the copper catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the CuAAC reaction.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing 4-Pentynoic Acid Ethyl Ester Concentration for Cell Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-pentynoic acid ethyl ester for cell labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for labeling cells with this compound?
A1: The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your system. A typical starting range to test is between 10 µM and 200 µM. The goal is to find a concentration that provides sufficient labeling for detection without causing significant cytotoxicity.
Q2: How can I assess the cytotoxicity of this compound in my cell line?
A2: A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[2] You would treat your cells with a range of this compound concentrations for a specific duration (e.g., 24-72 hours) and then perform the MTT assay to determine the concentration at which cell viability is significantly reduced.
Q3: What are the key steps in a typical cell labeling experiment using this compound?
A3: The overall workflow involves two main stages: metabolic labeling and click chemistry detection.
-
Metabolic Labeling: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized proteins and potentially other macromolecules.
-
Cell Lysis and Click Reaction: After labeling, the cells are lysed, and the incorporated alkyne group from the this compound is detected by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction. This reaction attaches a reporter molecule (e.g., a fluorophore or biotin) to the alkyne-modified molecules.
Q4: Can I perform the click reaction on live cells?
A4: While traditional copper-catalyzed click chemistry can be toxic to live cells, there are biocompatible methods available. These often involve copper-chelating ligands that reduce its toxicity. Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry method, can be used for live-cell imaging. However, this compound contains a terminal alkyne, which is more suited for CuAAC reactions.
Troubleshooting Guide
Issue 1: Low or No Labeling Signal
-
Q: I am not detecting any signal after the click reaction. What could be the problem?
-
A: Several factors could lead to a lack of signal.
-
Insufficient Labeling: The concentration of this compound may be too low for your cell type, or the incubation time may be too short. Consider increasing the concentration or extending the incubation period.
-
Inefficient Click Reaction: Ensure that your click chemistry reagents are fresh and of high quality. The copper(I) catalyst is prone to oxidation, so it's important to use a freshly prepared solution or a robust catalyst system. The pH of the reaction buffer should also be optimized, typically around 7-8.
-
Cell Health: The metabolic state of your cells is crucial for the uptake and incorporation of the labeling reagent. Ensure your cells are healthy and in the logarithmic growth phase during the labeling period.
-
-
Issue 2: High Background Signal
-
Q: My negative control (no this compound) shows a high background signal. What can I do?
-
A: High background can be caused by non-specific binding of the detection reagent (e.g., azide-fluorophore) to cellular components.
-
Increase Washing Steps: After the click reaction, increase the number and stringency of your washing steps to remove any unbound detection reagents.
-
Reduce Detection Reagent Concentration: You may be using an excess of the azide-fluorophore. Try titrating down the concentration to find the optimal balance between signal and background.
-
Blocking: For imaging applications, ensure you are using an appropriate blocking buffer to prevent non-specific antibody binding if you are using an antibody-based detection method.
-
-
Issue 3: High Cell Death/Toxicity
-
Q: I am observing significant cell death after incubation with this compound. How can I mitigate this?
-
A: Cytotoxicity is a common concern with metabolic labeling reagents.
-
Lower the Concentration: The most straightforward solution is to reduce the concentration of this compound. Refer to your dose-response curve to select a concentration with minimal impact on cell viability.
-
Shorten Incubation Time: Reducing the duration of exposure to the labeling reagent can also decrease toxicity.
-
Check Solvent Toxicity: If you are dissolving the this compound in a solvent like DMSO, ensure the final concentration of the solvent in your cell culture medium is not toxic to your cells.
-
-
Data Presentation
Illustrative Dose-Response Data for this compound Labeling
Disclaimer: The following table presents hypothetical data based on typical results observed for similar alkyne-containing metabolic labeling reagents. Researchers should generate their own data for their specific cell line and experimental conditions.
| Concentration of this compound (µM) | Cell Viability (% of Control) | Relative Labeling Efficiency (Arbitrary Units) |
| 0 (Control) | 100% | 0 |
| 10 | 98% | 25 |
| 25 | 95% | 60 |
| 50 | 90% | 100 |
| 100 | 75% | 120 |
| 200 | 50% | 125 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.[1]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of final concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) for the desired incubation time (e.g., 24 hours).[1]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control.
2. Metabolic Labeling and Click Chemistry Protocol
-
Metabolic Labeling:
-
Culture your cells of interest to the desired confluency.
-
Add this compound to the culture medium at the optimized, non-toxic concentration determined from your cell viability assay.
-
Incubate the cells for a predetermined period (e.g., 16-24 hours) to allow for incorporation of the alkyne tag.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Click Reaction (CuAAC):
-
To the cell lysate, add the following click chemistry reagents in order:
-
Azide-reporter (e.g., azide-fluorophore or azide-biotin)
-
Copper(II) sulfate (CuSO₄)
-
A copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the Cu(I) catalyst.
-
A reducing agent, such as sodium ascorbate, to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
-
Analysis:
-
The labeled proteins can then be analyzed by various methods, such as:
-
SDS-PAGE and in-gel fluorescence scanning: If a fluorescent azide was used.
-
Western blot and streptavidin detection: If a biotinylated azide was used.
-
Mass spectrometry: For proteomic analysis.
-
-
Visualizations
Caption: Experimental workflow for cell labeling with this compound.
References
Technical Support Center: Troubleshooting 4-Pentynoic Acid Ethyl Ester Incorporation
Welcome to the technical support center for the use of 4-Pentynoic acid ethyl ester in protein analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a chemical compound with the formula C7H10O2.[1][2][3] It serves as a tool for metabolic labeling. The terminal alkyne group allows for a subsequent "click" reaction, a highly specific and efficient method for attaching reporter molecules like fluorophores or biotin to the modified proteins.[4][5] This two-step process involves the metabolic incorporation of the alkyne-containing molecule into proteins, followed by the click chemistry-based detection of the modified proteins.[5]
Q2: I am observing low or no signal from my labeled proteins. What are the potential causes and solutions?
Poor incorporation of this compound can stem from several factors, ranging from experimental setup to cell health. Below is a troubleshooting guide to address this issue.
Troubleshooting Guide: Poor Incorporation and Low Signal
This guide provides a systematic approach to identifying and resolving common issues leading to inefficient protein labeling with this compound.
Issue 1: Suboptimal Labeling Conditions
The concentration of the labeling reagent and the incubation time are critical parameters that need to be optimized for each cell type and experimental condition.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound. High concentrations can be toxic, while low concentrations may not be sufficient for detectable incorporation.
-
Optimize Incubation Time: Test various incubation times to find the ideal window for labeling. Short incubation times may not allow for sufficient incorporation, while prolonged exposure could lead to cellular stress and altered metabolism.[6][7]
Example Optimization Data:
| Concentration (µM) | Incubation Time (hours) | Protein Labeling Signal (Arbitrary Units) | Cell Viability (%) |
| 10 | 4 | 150 | 98 |
| 50 | 4 | 550 | 95 |
| 100 | 4 | 800 | 85 |
| 50 | 2 | 250 | 96 |
| 50 | 8 | 750 | 90 |
| 50 | 16 | 600 (Signal decrease likely due to protein turnover) | 80 |
Issue 2: Cell Health and Metabolism
The metabolic state of the cells directly impacts their ability to uptake and incorporate the labeling reagent.
Troubleshooting Steps:
-
Assess Cell Viability: Before and after labeling, check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. High levels of cell death indicate that the labeling conditions may be too harsh. Fatty acid ethyl esters have been shown to be toxic to some cell lines.[8]
-
Ensure Active Metabolism: Use healthy, sub-confluent cell cultures that are in a state of active growth and protein synthesis.[9] Cells that are stressed, confluent, or have undergone too many passages may exhibit reduced metabolic activity.
Issue 3: Inefficient Click Chemistry Reaction
Even with successful incorporation of the alkyne group, a suboptimal click reaction will lead to a weak signal.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the azide- or alkyne-containing detection reagent and the copper catalyst (for CuAAC reactions) are not degraded.[10]
-
Optimize Reaction Conditions: Follow a validated protocol for the click chemistry reaction.[5][10][11] Key parameters to consider include reagent concentrations, reaction time, and temperature.
-
Control for Nonspecific Binding: It is known that some click chemistry reagents can exhibit nonspecific binding to proteins.[12] Include a control sample that has not been treated with this compound but is subjected to the click reaction to assess background signal.[12]
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor protein labeling.
Experimental Protocols
General Metabolic Labeling Protocol
-
Cell Culture: Plate cells to be sub-confluent at the time of labeling.
-
Labeling: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed culture medium to the desired final concentration. Replace the existing medium with the labeling medium and incubate for the optimized duration.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using a lysis buffer compatible with downstream applications.
-
Protein Quantification: Determine the protein concentration of the lysate.
General Click Chemistry Protocol (CuAAC)
This protocol is for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Prepare Reagents: Prepare stock solutions of the azide-functionalized reporter (e.g., a fluorescent dye), a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[10]
-
Reaction Setup: In a microcentrifuge tube, combine the protein lysate, the azide reporter, the copper source, and the ligand.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
Analysis: The labeled proteins are now ready for downstream analysis, such as gel electrophoresis or mass spectrometry.
Metabolic Labeling and Detection Workflow
Caption: The experimental workflow from cell culture to analysis.
References
- 1. This compound | 63093-41-4 | NCA09341 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. On the optimal design of metabolic RNA labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Fatty acid ethyl esters decrease human hepatoblastoma cell proliferation and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Enhancing the Efficiency of Copper-Catalyzed Click Reactions with 4-Pentynoic Acid Ethyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving 4-pentynoic acid ethyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the CuAAC reaction with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II), especially in the presence of oxygen.[1][2] | • Use a Reducing Agent: Add a fresh solution of a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II).[3][4] • Degas Solvents: Remove dissolved oxygen from your reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. • Use a Stabilizing Ligand: Employ a Cu(I)-stabilizing ligand such as THPTA or BTTAA to protect the catalyst from oxidation and improve its solubility.[1][4] |
| Suboptimal Reagent Concentrations: Incorrect stoichiometry or concentrations of reactants, catalyst, ligand, or reducing agent can hinder the reaction.[5] | • Optimize Reactant Ratio: A slight excess of either the azide or alkyne (e.g., 1.1 to 2 equivalents) can drive the reaction to completion.[5] • Vary Copper and Ligand Concentrations: Test copper concentrations in the range of 50 µM to 500 µM and ligand-to-copper ratios from 1:1 to 5:1.[5][6] | |
| Poor Reagent Quality: Impurities in starting materials or degradation of the reducing agent can inhibit the reaction. | • Use High-Purity Reagents: Ensure the purity of your this compound, azide, and solvents.[5] • Prepare Fresh Reducing Agent Solution: Sodium ascorbate solutions can degrade over time, so always use a freshly prepared solution.[5] | |
| Reaction Reproducibility Issues | Inconsistent Catalyst Preparation: The order of reagent addition and the method of catalyst preparation can affect its activity.[7] | • Pre-mix Catalyst and Ligand: Incubate the copper source (e.g., CuSO₄) with the ligand for several minutes before adding it to the reaction mixture.[2] • Consistent Order of Addition: Follow a consistent protocol for adding reagents. A common order is to mix the azide and alkyne, add the copper/ligand solution, and then initiate the reaction with the reducing agent.[8] |
| Variable Oxygen Exposure: Inconsistent degassing or handling can lead to varying levels of catalyst oxidation. | • Standardize Inert Atmosphere Techniques: Ensure consistent and thorough degassing of all solutions and maintain a positive pressure of inert gas throughout the reaction setup. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Excessive Copper Concentration or Absence of Ligand: High concentrations of unligated Cu(I) can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling).[9] | • Optimize Catalyst Loading: Use the lowest effective concentration of the copper catalyst. • Ensure Sufficient Ligand: Use an adequate ratio of a stabilizing ligand to copper to prevent side reactions.[1] |
| Presence of Oxygen: Oxygen is required for the oxidative homocoupling pathway.[9] | • Thoroughly Degas Reaction Mixture: As mentioned for low yield, rigorous exclusion of oxygen is critical. | |
| Difficulty in Product Purification | Residual Copper Catalyst: Copper ions can be difficult to remove from the final product, which can be problematic for biological applications.[10] | • Use Chelating Resins: Treat the reaction mixture with a copper-chelating resin to sequester the metal ions. • Aqueous Wash/Extraction: Perform aqueous washes (e.g., with a solution of EDTA or ammonium chloride) during the workup to remove copper salts. |
| Excess Reagents or Ligand: Unreacted starting materials or the ligand can co-elute with the product during chromatography. | • Optimize Stoichiometry: Use a reactant ratio closer to 1:1 to minimize excess starting material. • Choose a Water-Soluble Ligand: For reactions in organic solvents, a water-soluble ligand like THPTA can be easily removed by an aqueous wash. |
Frequently Asked Questions (FAQs)
Q1: Does the ester group in this compound cause any specific problems in the click reaction?
A1: Generally, the ethyl ester of 4-pentynoic acid is well-behaved in CuAAC reactions. While the corresponding free carboxylic acid can sometimes present challenges, esters and amides of 4-pentynoic acid are reported to react efficiently. The use of a stabilizing ligand, such as THPTA, is effective in suppressing potential side reactions.[1]
Q2: What is the optimal copper source for this reaction?
A2: The most convenient and common method is to generate the active Cu(I) catalyst in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[11] This approach is generally more reliable than using Cu(I) salts (e.g., CuBr or CuI), which can be less stable.
Q3: How do I choose the best ligand for my reaction?
A3: The choice of ligand depends on your reaction conditions, particularly the solvent. For aqueous or partially aqueous reactions, water-soluble ligands like THPTA and BTTAA are highly recommended.[4] For reactions in organic solvents, TBTA is a common choice. The table below compares key properties of common accelerating ligands.
| Ligand | Water Solubility | Reaction Kinetics | Biocompatibility | Primary Application |
| THPTA | High | Moderate | Moderate | Aqueous Synthesis, Bioconjugation[1] |
| BTTAA | Moderate | Very High | Very High | In Vivo, In Vitro, Aqueous Synthesis[1] |
| TBTA | Low | Very High | Low | Organic Synthesis[12] |
Q4: What is the recommended solvent for the click reaction with this compound?
A4: this compound is soluble in many common organic solvents. The CuAAC reaction is robust and can be performed in a variety of solvents, including mixtures of water with t-butanol, DMSO, or DMF.[7] The choice of solvent will also depend on the solubility of your azide counterpart. For many applications, a 1:1 mixture of t-butanol and water is a good starting point.
Q5: My reaction is sluggish. Can I heat it?
A5: Yes, the CuAAC reaction can be gently heated (e.g., to 40-60 °C) to increase the rate, especially if dealing with sterically hindered substrates.[7] However, it is important to first optimize other parameters like catalyst and ligand concentrations. Be aware that higher temperatures might also increase the likelihood of side reactions, such as alkyne homocoupling, if the catalyst is not properly stabilized.[13]
Experimental Protocols
General Protocol for Copper-Catalyzed Click Reaction
This protocol is a starting point and should be optimized for your specific substrates and desired scale.
Materials:
-
This compound
-
Azide counterpart
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., 1:1 mixture of deionized water and t-butanol)
-
Inert gas (Argon or Nitrogen)
Stock Solutions:
-
Copper/Ligand Solution: Prepare a premixed solution of CuSO₄ and THPTA. For example, a solution that is 10 mM in CuSO₄ and 50 mM in THPTA (1:5 ratio) in deionized water.
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and your azide (1.1 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
To the stirred solution, add the Copper/Ligand stock solution to achieve the desired final copper concentration (e.g., 1 mol%).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5-10 mol%).
-
Stir the reaction at room temperature under an inert atmosphere.
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Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
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Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer can then be washed with a solution of EDTA or ammonium chloride to remove residual copper, followed by a brine wash, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ic.unicamp.br [ic.unicamp.br]
- 6. glenresearch.com [glenresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. confluore.com [confluore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Pentynoic Acid Ethyl Ester in Biological Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 4-Pentynoic Acid Ethyl Ester in biological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in biological research?
This compound is a synthetic, cell-permeable fatty acid analog. Its terminal alkyne group makes it a valuable tool for "click chemistry," a bioorthogonal ligation reaction. This allows for the visualization and identification of molecules that have incorporated the fatty acid analog. It is primarily used for metabolic labeling studies to investigate lipid metabolism and protein acylation.
Q2: What are the potential side reactions of this compound in a cellular environment?
The primary known side reaction of this compound is the inhibition of histone deacetylases (HDACs).[1] This can lead to alterations in gene expression, cell proliferation, and apoptosis.[1] Additionally, its metabolic breakdown product, 4-pentynoic acid, can interfere with mitochondrial fatty acid β-oxidation.[2][3]
Q3: How is this compound metabolized in cells?
It is anticipated that intracellular esterases first hydrolyze this compound to 4-pentynoic acid. This free fatty acid is then activated to 4-pentenoyl-CoA and can enter mitochondrial metabolic pathways.[2][3] One metabolic route involves β-oxidation, which can lead to the formation of reactive intermediates that inhibit enzymes like 3-ketoacyl-CoA thiolase.[2]
Q4: Can this compound cause cytotoxicity?
Yes, high concentrations of fatty acid ethyl esters can be toxic to cells.[4] This can manifest as decreased cell proliferation and protein synthesis. The inhibition of HDACs and interference with fatty acid metabolism can also contribute to cellular stress and apoptosis.[1][4]
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
Possible Causes:
-
Inefficient Cellular Uptake: The concentration of the probe may be too low, or the incubation time too short.
-
Poor Probe Solubility: The ethyl ester may not be fully solubilized in the culture medium.
-
Low Metabolic Activity: Cells may not be actively incorporating the fatty acid analog due to stress, high confluence, or nutrient deprivation.
-
Inefficient Click Reaction: The click chemistry reagents may be degraded, or the reaction conditions may be suboptimal.
Solutions:
-
Optimize Probe Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal labeling conditions for your specific cell type.
-
Ensure Proper Solubilization: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before adding to the culture medium. For fatty acids with longer chains, saponification and conjugation to BSA can improve delivery.[5]
-
Use Healthy, Actively Growing Cells: Ensure cells are in the logarithmic growth phase and not overly confluent.
-
Validate Click Chemistry Reagents: Use a positive control, such as a commercially available alkyne-labeled biomolecule, to confirm that your click chemistry reagents and protocol are working correctly.
Problem 2: High Background or Non-Specific Labeling
Possible Causes:
-
Excess Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding.
-
Non-Specific Binding of Detection Reagents: The azide-fluorophore or azide-biotin can bind non-specifically to cellular components.
-
Copper-Mediated Off-Target Labeling: The Cu(I) catalyst used in CuAAC click chemistry can sometimes promote the reaction of terminal alkynes with other cellular molecules.
Solutions:
-
Titrate Probe Concentration: Determine the lowest effective concentration of the probe that provides a good signal-to-noise ratio.
-
Thorough Washing: Increase the number and duration of wash steps after probe incubation and after the click reaction to remove unbound reagents.
-
Use Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your buffers to reduce non-specific binding.
-
Optimize Copper Concentration: Use the lowest effective concentration of the copper catalyst. Consider using a copper-free click chemistry method, such as strain-promoted alkyne-azide cycloaddition (SPAAC), if background remains an issue.
Quantitative Data Summary
| Parameter | Compound | Value | Cell Line/System | Reference |
| HDAC Inhibition (IC50) | 2-hexyl-4-Pentynoic Acid | 13 µM | In vitro enzyme assay | [6] |
| Effect on Cell Proliferation | Ethyl Oleate | 31% decrease at 600 µM | HepG2 cells | [4] |
| Effect on Protein Synthesis | Ethyl Oleate | 41% decrease at 400 µM | HepG2 cells | [4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
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Probe Preparation: Prepare a stock solution of this compound in sterile DMSO.
-
Labeling: The following day, remove the culture medium and replace it with fresh medium containing the desired concentration of this compound. A typical starting concentration is 50-100 µM. Incubate for 4-24 hours.
-
Washing: After incubation, aspirate the labeling medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated probe.
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Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction (CuAAC)
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Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail. For a 50 µL reaction, typically add:
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Protein lysate (20-50 µg)
-
Azide-fluorophore or azide-biotin (final concentration 25-100 µM)
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Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
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Copper(II) sulfate (CuSO4) (final concentration 1 mM)
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate (final concentration 1 mM) to initiate the reaction.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
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Sample Preparation for Analysis: Precipitate the protein using a methanol/chloroform extraction or a commercial kit. The protein pellet can then be resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Visualizations
References
- 1. This compound | 63093-41-4 | NCA09341 [biosynth.com]
- 2. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 6. 2-hexyl-4-Pentynoic Acid | 96017-59-3 | HDAC | MOLNOVA [molnova.cn]
Removing unreacted 4-Pentynoic acid ethyl ester from samples
Technical Support Center: Post-Reaction Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unreacted 4-pentynoic acid ethyl ester from their experimental samples.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I still have a significant amount of unreacted this compound. What is the first step I should take?
A1: The initial step is to identify the properties of your desired product and compare them to those of this compound. Key differentiators for purification are polarity, boiling point, and the presence of functional groups. Based on these differences, you can select an appropriate purification strategy such as liquid-liquid extraction, column chromatography, or distillation.
Q2: Can I use a simple aqueous wash to remove the unreacted ester?
A2: this compound has low solubility in water. Therefore, a simple aqueous wash will not be effective in removing it from an organic solvent. However, if your reaction mixture contains acidic or basic impurities, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) or a mild acid can be used to remove those.[1][2]
Q3: What is the most common method for removing unreacted this compound?
A3: Flash column chromatography on silica gel is a widely used and effective method for separating the relatively nonpolar this compound from more polar products.[3] The choice of solvent system is crucial for good separation.
Q4: Are there any chemical methods to quench or remove the unreacted ester?
A4: Yes, if your desired product is stable under the reaction conditions, you can use a chemical quenching method. Since this compound has a terminal alkyne, you can utilize reactions specific to this functional group. One such method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") to convert the ester into a more polar triazole, which can then be more easily separated.[4][5] Another specialized method involves using a silver-ion-supported adsorbent to selectively capture the terminal alkyne.[6]
Q5: When is distillation a suitable method for removal?
A5: Distillation is a good option if your desired product has a significantly higher boiling point than this compound (boiling point ~144 °C at atmospheric pressure).[1] This method is particularly useful for large-scale purifications where chromatography might be less practical.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor separation during column chromatography | Incorrect solvent system (eluent). | Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for nonpolar compounds is a mixture of ethyl acetate and hexanes.[7] |
| Co-elution of the product and the unreacted ester. | If the polarities are very similar, consider derivatizing the unreacted ester to alter its polarity (see chemical quenching methods). | |
| Product loss during aqueous extraction | Your product has some water solubility. | Minimize the volume of the aqueous washes and/or perform a back-extraction of the aqueous layers with a fresh portion of organic solvent. |
| Incomplete removal of the ester after purification | The chosen method is not efficient enough for the required level of purity. | A combination of methods may be necessary. For example, an initial distillation to remove the bulk of the ester followed by column chromatography for fine purification. |
Purification Method Selection
The choice of purification method depends on the properties of your desired product. The following flowchart can guide your decision-making process.
References
- 1. prepchem.com [prepchem.com]
- 2. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]
- 3. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Overcoming Solubility Challenges with 4-Pentynoic Acid Ethyl Ester Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-pentynoic acid ethyl ester and its derivatives. The content is structured to address common solubility issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in my aqueous assay buffer. What are my options?
A1: Poor aqueous solubility is a common characteristic of esters with hydrocarbon chains.[1][2] The nonpolar nature of the ethyl ester and the pentynoic acid backbone contribute to this property.[3][4] To overcome this, consider the following strategies:
-
Co-solvents: The most direct approach is to first dissolve your compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.[5] Commonly used co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol.[6][7]
-
Formulation Strategies: For in vivo studies or more complex assays, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or the use of surfactants to create micellar solutions.[5][8]
-
Derivatization: If you are in the process of designing your molecule, introducing polar functional groups can increase aqueous solubility.[9]
Q2: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and suspect my alkyne-containing compound is not fully dissolved, leading to low yields. How can I troubleshoot this?
A2: Incomplete dissolution of reactants is a frequent cause of low yields in click chemistry.[6] Here’s a troubleshooting workflow:
-
Solvent System Optimization: The choice of solvent is critical. While many click reactions are performed in aqueous systems for biological applications, the use of co-solvents is often necessary for hydrophobic reactants.[10] Mixtures of water with tert-butanol (t-BuOH), DMSO, or DMF are effective.[7][11]
-
Reagent Addition Order: To avoid precipitation of the copper catalyst or your alkyne, a recommended order of addition is to first mix the copper (II) sulfate with a stabilizing ligand, add this to your azide and alkyne solution, and then initiate the reaction with freshly prepared sodium ascorbate.[12]
-
Degassing: Degassing the solvents before the reaction can prevent precipitation that sometimes occurs during the conjugation.[3]
-
Ligand Choice: The use of a copper-stabilizing ligand not only protects the catalyst but can also improve the solubility of the copper species in organic or mixed solvent systems.[13]
Q3: Can derivatization of this compound affect its solubility?
A3: Yes, derivatization can significantly impact solubility. The principle of "like dissolves like" is a good guide. Adding polar functional groups will generally increase solubility in polar solvents like water, while adding nonpolar groups will increase solubility in nonpolar organic solvents.[9][14] For example, converting the ethyl ester to a more polar derivative could enhance aqueous solubility.
Q4: Are there any specific signaling pathways where 4-pentynoic acid derivatives are utilized, and how does solubility play a role?
A4: Yes, 4-pentynoic acid derivatives, as fatty acid analogs, can be used in metabolic labeling to study fatty acid metabolism, which is crucial in various signaling pathways, particularly in cancer.[1][15][16] Cancer cells exhibit reprogrammed fatty acid metabolism to support their rapid growth and proliferation.[15][16] Alkyne-tagged fatty acids like 4-pentynoic acid derivatives can be metabolically incorporated into cellular lipids.[13][17] The alkyne handle then allows for "click" chemistry-based detection and visualization, enabling researchers to trace the fate of these fatty acids in signaling lipids and understand their role in pathways like the PI3K/Akt/mTORC pathway, which is often upregulated in cancer.[7][15] For these cellular assays, sufficient solubility in cell culture media (often requiring a low percentage of a co-solvent like DMSO) is critical for cellular uptake and metabolic incorporation.[18]
Troubleshooting Guides
Issue 1: Precipitation Observed When Preparing an Aqueous Stock Solution
Problem: Your this compound derivative precipitates when you try to dissolve it directly in an aqueous buffer.
dot
Caption: Workflow for preparing an aqueous stock solution using a co-solvent.
Detailed Steps:
-
Select a Co-solvent: Choose a water-miscible organic solvent in which your compound is readily soluble. DMSO is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.
-
Prepare a Concentrated Stock: Dissolve your compound in 100% of the chosen co-solvent to create a high-concentration stock solution (e.g., 10-100 mM).
-
Perform Serial Dilutions: Serially dilute the concentrated stock solution into your aqueous buffer to reach the desired final concentration. This gradual dilution can prevent the compound from crashing out of the solution.
-
Control Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in your assay is low enough (typically <1%) to not interfere with the biological system you are studying.
Issue 2: Low Yield in a Click Chemistry Reaction Due to Poor Reactant Solubility
Problem: You are experiencing low yields in a CuAAC reaction and suspect that your this compound derivative or the azide counterpart is not fully soluble in the reaction mixture.
dot
Caption: Workflow for troubleshooting low yield in click chemistry due to solubility.
Detailed Steps:
-
Solvent System Evaluation: If using a purely aqueous system, introduce a co-solvent. Common and effective systems include mixtures of t-butanol/water, DMSO/water, or DMF/water.[7][11]
-
Individual Component Solubility Check: Before setting up the reaction, confirm that both your alkyne- and azide-containing reactants are soluble in the chosen solvent system at the desired reaction concentration.
-
Adjust Co-solvent Ratio: If solubility is still an issue, incrementally increase the proportion of the organic co-solvent until both reactants are fully dissolved.
-
Utilize a Ligand: For reactions in less polar organic solvents, a ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can improve the solubility of the copper(I) catalyst.[3][13] For aqueous reactions, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are recommended.[19]
Data Presentation
Table 1: Qualitative Solubility of 4-Pentynoic Acid Analogs and Related Esters
| Compound | Water | Ethanol | DMSO | DMF |
| 4-Pentynoic Acid | Soluble[20] | Soluble | Soluble | Soluble |
| Ethyl Pentanoate | Poorly Soluble[1] | Miscible | Miscible | Miscible |
| Ethyl 2-pentynoate | Not Miscible[16] | Soluble | Soluble | Soluble |
| This compound (Predicted) | Poorly Soluble | Soluble | Soluble | Soluble |
This table provides a qualitative assessment based on available data for structurally similar compounds. Experimental verification is recommended.
Table 2: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Polarity Index | Typical Starting Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | < 1% | High solubilizing power, but can affect cell viability at higher concentrations.[21] |
| Ethanol | 5.2 | < 1% | Less toxic than DMSO, but may have lower solubilizing power for highly nonpolar compounds.[21] |
| N,N-Dimethylformamide (DMF) | 6.4 | < 0.5% | Good solubilizing agent, but more toxic than DMSO.[21] |
| tert-Butanol (t-BuOH) | 3.9 | Varies (often used in 1:1 ratio with water for reactions) | Commonly used in click chemistry solvent systems.[7] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Kinetic Method)
This protocol provides a general method for determining the kinetic aqueous solubility of a compound, which is a high-throughput method suitable for initial screening.
Materials:
-
Your this compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh your compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your stock solution in DMSO.
-
Add Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-5%.
-
Incubate and Measure: Incubate the plate at room temperature for 1-2 hours with gentle shaking. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Determine Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: General Procedure for a Co-solvent Based Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol is a starting point for performing a click reaction with a poorly soluble alkyne derivative.
Materials:
-
Alkyne-functionalized this compound derivative
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent system (e.g., 1:1 t-BuOH/water or DMSO/water)
-
Deionized water
-
Nitrogen or Argon gas
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of your alkyne derivative in the chosen organic co-solvent (e.g., t-BuOH or DMSO).
-
Prepare a 10 mM solution of your azide in the same co-solvent or water, depending on its solubility.
-
Prepare a 10 mM solution of CuSO₄ in deionized water.
-
Prepare a 50 mM solution of the ligand (THPTA or TBTA) in deionized water or the organic co-solvent.
-
Freshly prepare a 100 mM solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add the alkyne solution (e.g., 10 µL for a 1 mM final concentration).
-
Add the azide solution (e.g., 12 µL of a 10 mM stock for a 1.2 molar equivalent).
-
Add the aqueous component of your solvent system (if applicable).
-
Add the ligand solution (e.g., 5 µL for a 5:1 ligand to copper ratio).
-
Add the CuSO₄ solution (e.g., 1 µL for a 0.1 mM final concentration).
-
Vortex the mixture gently.
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes.[3]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution (e.g., 5 µL for a 5 mM final concentration) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper. The product can then be purified by appropriate chromatographic methods.
-
Signaling Pathway Diagram
Fatty Acid Metabolism and Related Signaling in Cancer
This diagram illustrates the central role of fatty acid metabolism in cancer cell proliferation and survival, highlighting key enzymes and signaling pathways that can be studied using metabolic labeling with alkyne-modified fatty acid analogs.
dot
Caption: Overview of fatty acid metabolism in cancer cells and its regulation.
References
- 1. Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A novel alkyne cholesterol to trace cellular cholesterol metabolism and localization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biomedres.us [biomedres.us]
- 16. The expanded role of fatty acid metabolism in cancer: new aspects and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. broadpharm.com [broadpharm.com]
- 20. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
Reducing background signal in 4-Pentynoic acid ethyl ester labeling experiments
Welcome to the technical support center for 4-Pentynoic acid ethyl ester labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize background signal and optimize your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in labeling experiments?
This compound is a chemical reporter used for the study of protein acylation, a crucial post-translational modification. As a fatty acid analog containing a terminal alkyne group, it can be metabolically incorporated into cells and subsequently attached to proteins that undergo acylation. This alkyne handle then allows for the visualization and identification of these acylated proteins through a highly specific bioorthogonal reaction known as "click chemistry".
Q2: What are the primary sources of high background signal in my this compound labeling experiment?
High background signal can obscure your results and can originate from several sources:
-
Non-specific binding of the alkyne probe: The this compound may non-specifically associate with cellular components other than the target acylated proteins.
-
Non-specific binding of the azide-reporter: The fluorescent dye or biotin tag containing the azide group may bind non-specifically to proteins or other cellular structures.
-
Copper-catalyzed side reactions: In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper(I) catalyst can sometimes promote side reactions with other molecules in the cell.
-
Thiol-yne side reactions: The alkyne group of the probe can react with free thiol groups on cysteine residues of proteins, leading to off-target labeling.[1][2]
-
Inadequate washing or blocking: Insufficient removal of unbound reagents or ineffective blocking of non-specific binding sites can lead to a high background signal.
-
Probe concentration: Excessively high concentrations of the this compound can lead to increased non-specific incorporation and background.[3]
Q3: How can I be sure that the signal I'm observing is specific to the incorporation of this compound?
To ensure the specificity of your labeling, it is crucial to include proper controls in your experimental setup. A key control is to perform the experiment in the absence of the this compound probe. If a signal is still observed in this negative control, it indicates non-specific binding of the azide reporter or other sources of background fluorescence. Additionally, competition experiments, where cells are co-incubated with an excess of a natural fatty acid like palmitic acid, can help to demonstrate that the alkyne probe is being incorporated through the fatty acid metabolic pathway.
Troubleshooting Guides
Issue 1: High Background Signal
Symptoms:
-
High fluorescence signal in negative control samples (no alkyne probe).
-
Diffuse, non-specific staining throughout the cell or on the gel.
-
Low signal-to-noise ratio, making it difficult to distinguish specific labeling from background.[4][5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific binding of azide reporter | Decrease the concentration of the azide-functionalized dye or tag. Increase the number and duration of washing steps after the click reaction. Include a blocking step with Bovine Serum Albumin (BSA) before the click reaction. |
| Inefficient washing | Increase the number of washes (e.g., from 3 to 5 times). Increase the duration of each wash (e.g., from 5 to 10-15 minutes). Use a wash buffer containing a mild detergent like 0.05% Tween-20. |
| Suboptimal blocking | Incubate with a blocking buffer containing 1-3% BSA for 30-60 minutes before the click reaction. |
| Excess probe concentration | Titrate the concentration of this compound to find the optimal balance between signal and background. Start with a lower concentration and increase if the signal is too weak. |
| Thiol-yne side reactions | Pre-treat your samples with a thiol-blocking agent like N-ethylmaleimide (NEM) before the click reaction. |
| Copper catalyst issues (CuAAC) | Use a copper-chelating ligand (e.g., THPTA) to stabilize the Cu(I) and reduce off-target reactions. Ensure all reagents are fresh and of high quality. |
Issue 2: Weak or No Signal
Symptoms:
-
Faint or undetectable fluorescence/biotin signal in your positive samples.
-
No significant difference in signal between positive and negative controls.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient metabolic labeling | Optimize the incubation time and concentration of this compound. Ensure cells are healthy and metabolically active. For some cell types, pre-incubation with a fatty acid synthase inhibitor may enhance probe incorporation. |
| Ineffective click reaction | Ensure all click chemistry reagents are fresh, especially the sodium ascorbate solution for CuAAC, which should be made fresh for each experiment. Confirm the correct concentrations and ratios of all reaction components. Protect fluorescent reagents from light. |
| Low abundance of acylated proteins | Increase the amount of starting material (e.g., cell number or protein concentration). |
| Cytotoxicity of the probe | High concentrations of fatty acid analogs can sometimes be toxic to cells, affecting their metabolic activity. Perform a cytotoxicity assay to determine the optimal non-toxic concentration of this compound for your specific cell line. |
| Reagent incompatibility | Avoid using buffers containing components that can interfere with the click reaction (e.g., Tris buffer can chelate copper ions). Phosphate-buffered saline (PBS) is generally a safe choice. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Metabolic Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM, but this should be optimized for your cell line).
-
Incubation: Incubate the cells for the desired period (typically 4-24 hours) under standard cell culture conditions.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS to remove excess probe.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
-
Prepare Click Chemistry Reagents:
-
Azide Reporter: Prepare a stock solution of the azide-functionalized fluorophore or biotin in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Copper(I)-stabilizing Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Reducing Agent (Sodium Ascorbate): Prepare a 500 mM stock solution in water immediately before use .
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (containing the alkyne-labeled proteins).
-
Azide reporter stock solution (final concentration typically 10-50 µM).
-
THPTA stock solution (final concentration 5 mM).
-
CuSO₄ stock solution (final concentration 1 mM).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Sample Preparation for Analysis:
-
For gel analysis, add SDS-PAGE loading buffer, heat the sample, and proceed with electrophoresis.
-
For downstream applications like mass spectrometry, purify the labeled proteins to remove excess reagents.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Line | This compound (µM) | Incubation Time (hours) | Expected Signal-to-Noise Ratio (Fold Change) |
| HeLa | 25 - 75 | 12 - 24 | 5 - 15 |
| HEK293 | 20 - 60 | 16 - 24 | 8 - 20 |
| Jurkat | 50 - 100 | 8 - 16 | 3 - 10 |
Note: These are starting recommendations. Optimal concentrations and incubation times should be determined empirically for each experimental system. Signal-to-noise ratio is an approximation and can vary significantly based on experimental conditions and detection methods.
Table 2: Troubleshooting Click Chemistry Reagent Concentrations (CuAAC)
| Reagent | Typical Final Concentration | Potential Issue if Too High | Potential Issue if Too Low |
| Azide Reporter | 10 - 50 µM | High background | Weak signal |
| Copper(II) Sulfate | 1 mM | Increased cell toxicity, side reactions | Inefficient catalysis, low signal |
| THPTA Ligand | 5 mM | - | Reduced catalyst stability, lower reaction efficiency |
| Sodium Ascorbate | 5 mM | Potential for side reactions | Incomplete reduction of Cu(II) to Cu(I), no reaction |
Mandatory Visualization
Protein S-acylation and Trafficking Pathway
Protein S-acylation is a reversible lipid modification that plays a critical role in regulating protein trafficking, localization, and function.[6][7] The diagram below illustrates the general pathway of protein S-acylation and its influence on protein transport through the secretory pathway. This compound can be used to label and trace proteins undergoing this modification.
Caption: Protein S-acylation cycle and its role in protein trafficking.
Experimental Workflow for this compound Labeling
The following diagram outlines the key steps in a typical experiment using this compound for metabolic labeling and subsequent detection of acylated proteins.
Caption: Workflow for metabolic labeling and detection of acylated proteins.
Troubleshooting Logic for High Background
This diagram provides a logical workflow for troubleshooting high background signals in your this compound labeling experiments.
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of background, signal-to-noise, and dynamic range of a flow cytometer: A novel practical method for instrument characterization and standardization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of signal-to-noise ratios and spectral SNRs in cryo-EM low-dose imaging of molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The role of S-acylation in protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Covalent Incorporation of 4-Pentynoic Acid Ethyl Ester: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, confirming the covalent modification of a protein by a small molecule is a critical step in understanding its mechanism of action. This guide provides a comparative overview of mass spectrometry-based techniques and alternative biophysical methods for validating the covalent incorporation of 4-Pentynoic acid ethyl ester, a valuable chemical probe containing a terminal alkyne for click chemistry applications.
The covalent labeling of proteins with probes like this compound is a powerful strategy for identifying and characterizing protein targets, studying post-translational modifications, and developing novel therapeutics.[1] Mass spectrometry (MS) has become a cornerstone for the definitive identification of such covalent adducts due to its high sensitivity and ability to pinpoint the exact site of modification.[2][3] This guide will delve into the nuances of MS-based validation and compare its performance with other widely used techniques, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
Mass Spectrometry-Based Validation: A Two-Pronged Approach
Mass spectrometry offers two primary strategies for analyzing covalently modified proteins: "top-down" and "bottom-up" proteomics.
Top-Down Proteomics involves the analysis of the intact protein-adduct complex. A key advantage of this method is the direct observation of the mass shift corresponding to the addition of the this compound molecule (126.15 Da).[4] This provides unambiguous confirmation of covalent binding at the whole protein level. However, this approach does not typically identify the specific amino acid residue that has been modified.
Bottom-Up Proteomics is the more common approach, where the modified protein is first digested into smaller peptides using a protease like trypsin. These peptides are then analyzed by MS. The resulting mass spectra can identify the specific peptide containing the this compound modification, and subsequent tandem MS (MS/MS) analysis can pinpoint the exact amino acid residue that has been adducted.[2]
The alkyne group on this compound makes it particularly amenable to "click chemistry," a highly efficient and specific reaction.[5][6] This allows for the attachment of a reporter tag, such as biotin for enrichment or a fluorescent dye for visualization, to the modified protein. This two-step labeling strategy significantly enhances the detection and identification of modified peptides in complex biological samples.[5]
Performance Comparison of Validation Methods
The choice of validation method depends on several factors, including the required level of detail, sample complexity, throughput needs, and available instrumentation. Below is a comparison of mass spectrometry with other common techniques.
| Method | Principle | Information Provided | Sensitivity | Throughput | Strengths | Limitations |
| Mass Spectrometry (Top-Down) | Measures the mass of the intact protein-adduct complex.[4] | Confirmation of covalent binding, stoichiometry of labeling. | High | Moderate | Direct evidence of covalent modification.[2] | Does not identify the modification site. |
| Mass Spectrometry (Bottom-Up) | Measures the mass of peptides after enzymatic digestion.[2] | Identification of the modified peptide and the specific amino acid residue. | Very High | Moderate | Precise localization of the modification site.[2] | Indirect evidence of modification on the intact protein; potential for missed cleavages. |
| Fluorescence Labeling | Detection of a fluorescent signal from a tagged probe. | Visualization and quantification of labeled proteins. | High | High | Enables in-gel visualization and high-throughput screening. | Indirect evidence of covalent binding; potential for non-specific labeling.[7] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[8] | Real-time kinetics of binding (kon, koff), affinity (KD), and confirmation of covalent binding. | Moderate to High | Low to Moderate | Provides kinetic information about the binding event.[8] | Requires immobilization of the protein; may not be suitable for all proteins. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-adduct complex. | Atomic-level detail of the covalent bond and binding site. | N/A | Very Low | Unambiguous structural evidence of covalent modification. | Requires protein crystallization, which can be challenging. |
Experimental Protocols
Protocol 1: Bottom-Up Mass Spectrometry with Click Chemistry
This protocol outlines the general workflow for validating the covalent incorporation of this compound into a target protein using a bottom-up proteomics approach coupled with click chemistry.
1. Protein Labeling:
-
Incubate the purified target protein with this compound under desired experimental conditions (e.g., specific buffer, temperature, and incubation time).
-
Include a control sample without the this compound.
2. Click Chemistry Reaction:
-
To the labeled protein sample, add the click chemistry reaction cocktail. A typical cocktail includes:
-
An azide-containing reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Copper(II) sulfate (CuSO₄).
-
A copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA).
-
A reducing agent (e.g., sodium ascorbate), to be added last to initiate the reaction.[7]
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
3. Protein Digestion:
-
Precipitate the protein to remove excess reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAM).[3]
-
Dilute the sample to reduce the urea concentration and digest the protein with trypsin overnight at 37°C.
4. Peptide Cleanup and Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest) to identify peptides.
-
Specify the mass of the this compound adduct plus the reporter tag as a variable modification on potential target amino acid residues (e.g., cysteine, lysine, histidine).
Protocol 2: Intact Protein Mass Spectrometry (Top-Down)
This protocol describes the analysis of the intact protein to confirm covalent modification.
1. Protein Labeling:
-
Incubate the purified target protein with this compound as described in Protocol 1.
2. Sample Preparation:
-
Desalt the protein sample using a method suitable for intact proteins, such as size-exclusion chromatography or reverse-phase chromatography with a wide-pore C4 column, to remove excess this compound and buffer components.
3. Mass Spectrometry Analysis:
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).
-
Acquire spectra for both the control (unlabeled) and the labeled protein.
4. Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein in both the control and labeled samples.
-
A mass increase corresponding to the molecular weight of this compound (126.15 Da) in the labeled sample compared to the control confirms covalent incorporation.[4]
Visualizing the Workflow and Logic
To better illustrate the experimental processes and their relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflows for validating covalent incorporation.
Caption: Comparison of information provided by different methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
A Comparative Guide to 4-Pentynoic Acid Ethyl Ester and 5-Hexynoic Acid for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling has emerged as a powerful tool for the investigation of dynamic cellular processes, allowing for the visualization and identification of biomolecules within their native environment. The use of bioorthogonal chemical reporters, such as fatty acid analogs bearing alkyne or azide moieties, enables the tagging and subsequent detection of proteins and lipids involved in critical cellular pathways. This guide provides a comprehensive comparison of two such reporters: 4-Pentynoic acid ethyl ester and 5-Hexynoic acid, focusing on their application in labeling protein acylation.
Introduction to Alkyne-Based Metabolic Labeling
Both this compound and 5-Hexynoic acid are short-chain fatty acid analogs that contain a terminal alkyne group. This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an azide-containing probe (e.g., a fluorescent dye or biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry" reaction.[1] This highly efficient and specific ligation allows for the sensitive detection and enrichment of labeled biomolecules. These fatty acid mimics are taken up by cells and utilized by the cell's own metabolic machinery to acylate proteins, providing a snapshot of protein lipidation dynamics.
Performance Comparison
A direct, head-to-head comparison of this compound and 5-Hexynoic acid in metabolic labeling experiments is not extensively documented in the current scientific literature. However, based on the fundamental biochemical differences between a free carboxylic acid and an ethyl ester, we can infer key performance distinctions.
Data Summary
| Feature | This compound | 5-Hexynoic acid | Rationale & Remarks |
| Chemical Structure | Ethyl ester of 4-Pentynoic acid | Free carboxylic acid | The presence of the ethyl ester group in this compound necessitates intracellular enzymatic hydrolysis to the free acid before it can be activated to its coenzyme A (CoA) derivative for metabolic incorporation. |
| Predicted Cellular Uptake | Potentially Slower | Potentially Faster | Free short-chain fatty acids are generally taken up by cells more readily than their esterified counterparts. The ethyl ester form may require intracellular esterase activity to become metabolically active. |
| Metabolic Activation | Requires an additional hydrolysis step to the free acid before activation to pentynoyl-CoA. | Directly activated to hexynoyl-CoA by acyl-CoA synthetases. | The direct activation of 5-Hexynoic acid could lead to more efficient incorporation into cellular metabolism. |
| Incorporation Efficiency | Expected to be lower | Expected to be higher | The additional enzymatic step required for the ethyl ester and potentially slower uptake could result in lower overall incorporation into proteins compared to the free acid. This, however, needs to be empirically determined for specific cell types and experimental conditions. |
| Potential Cytotoxicity | To be determined empirically. The release of ethanol upon hydrolysis is a potential factor. | To be determined empirically. High concentrations of short-chain fatty acids can exhibit some cytotoxicity. | Optimal, non-toxic concentrations for both compounds should be determined for each cell line and experimental duration using standard cytotoxicity assays (e.g., MTT, Trypan Blue). |
| Applications | Metabolic labeling of protein acylation. | Metabolic labeling of protein acylation. | Both molecules are designed for similar applications in studying post-translational modifications. |
Experimental Protocols
The following are detailed, generalized protocols for metabolic labeling of cultured mammalian cells with alkyne-functionalized fatty acids, followed by detection via click chemistry. These protocols can be adapted for either this compound or 5-Hexynoic acid.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Seed mammalian cells of interest (e.g., HeLa, HEK293) in appropriate culture vessels and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound or 5-Hexynoic acid (e.g., 100 mM in DMSO). On the day of the experiment, dilute the stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 25-100 µM). The optimal concentration should be determined by a dose-response experiment assessing both labeling efficiency and cytotoxicity.
-
Labeling: Remove the existing culture medium from the cells and wash once with sterile phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the turnover rate of the protein of interest and should be optimized.
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells three times with cold PBS to remove any unincorporated probe.
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant containing the labeled proteins.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for Fluorescence Detection
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in order. The volumes can be scaled as needed.
-
Protein lysate (20-50 µg)
-
Azide-functionalized fluorescent probe (e.g., Azide-TAMRA, final concentration 50-100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared, final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Reaction: Gently vortex the mixture and incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis:
-
Precipitate the proteins to remove excess reagents. Add 4 volumes of cold acetone, vortex, and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the supernatant and wash the pellet with cold methanol.
-
Air-dry the protein pellet and resuspend in SDS-PAGE sample buffer.
-
-
Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using an appropriate in-gel fluorescence scanner.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in metabolic labeling with short-chain fatty acid analogs.
Caption: Metabolic activation and protein acylation pathway.
Caption: General experimental workflow for metabolic labeling.
Conclusion
Both this compound and 5-Hexynoic acid are valuable tools for the study of protein acylation. While direct comparative data is limited, the fundamental biochemical properties suggest that 5-Hexynoic acid, as a free carboxylic acid, may exhibit more efficient cellular uptake and metabolic incorporation compared to its ethyl ester counterpart. The choice of labeling reagent will ultimately depend on the specific experimental goals, cell type, and the desired labeling efficiency. It is strongly recommended that researchers empirically determine the optimal labeling conditions, including concentration and incubation time, for their specific system to ensure robust and reproducible results. Future studies directly comparing the performance of these and other fatty acid analogs will be invaluable to the field of chemical biology.
References
A Comparative Guide to Metabolic Labeling Agents for Protein Synthesis Monitoring: L-azidohomoalanine (AHA) vs. 4-Pentynoic Acid Ethyl Ester
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is fundamental to understanding cellular physiology, disease mechanisms, and drug action. Metabolic labeling with non-canonical amino acids has emerged as a powerful technique for this purpose. This guide provides a detailed comparison of two molecules, L-azidohomoalanine (AHA), a well-established tool, and 4-Pentynoic acid ethyl ester, a compound with limited application in this context.
Overview and Mechanism of Action
L-azidohomoalanine (AHA) is a bio-orthogonal analog of the amino acid methionine.[1][2] Cellular translational machinery recognizes and incorporates AHA into newly synthesized proteins in place of methionine.[3][4] The key feature of AHA is its azide moiety, a small, bio-orthogonal chemical handle.[2][5] This azide group does not interfere with cellular processes but can be specifically and efficiently tagged with probes containing a complementary alkyne group via a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4][6] This allows for the selective detection, visualization, and enrichment of nascent proteins.[3]
This compound , in contrast, is not a recognized or utilized tool for monitoring protein synthesis through metabolic labeling. Scientific literature extensively documents the use of AHA for this application, while data supporting the use of this compound in a similar capacity is scarce. Searches for its application in protein synthesis monitoring primarily yield results from chemical suppliers, detailing its physical and chemical properties rather than its biological use in this context.[7][8][9] One source describes it as a hematological agent that may act as a histone deacetylase inhibitor, a mechanism unrelated to metabolic labeling of proteins.[7] Therefore, a direct experimental comparison of its performance against AHA for protein synthesis monitoring is not feasible based on available scientific literature.
This guide will henceforth focus on the well-documented applications and performance of L-azidohomoalanine, providing the necessary data and protocols for its effective use.
Performance and Applications of L-azidohomoalanine (AHA)
AHA is a versatile tool that can be used in various platforms to study newly synthesized proteins. The choice of the downstream analysis method depends on the specific research question, ranging from proteome-wide quantification to high-throughput analysis of global protein synthesis. The primary methodologies include:
-
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) coupled with Mass Spectrometry (MS) for in-depth proteomic analysis.[3]
-
Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) , a mass spectrometry-based method for quantitative proteomics.[10]
-
AHA Labeling with Flow Cytometry Detection , a high-throughput method for assessing global protein synthesis rates.[2][11]
The following table summarizes the key quantitative performance metrics of these AHA-based approaches.
| Parameter | BONCAT-MS | HILAQ-MS | AHA-Flow Cytometry |
| Primary Output | Identification and relative quantification of thousands of individual newly synthesized proteins.[12] | Relative quantification of newly synthesized proteins between two samples.[10][12] | Measurement of global protein synthesis rates in single cells.[12] |
| Sensitivity | High; capable of identifying low-abundance proteins.[12] | Very High; reported to be more sensitive than other MS-based methods like QuaNCAT.[12] | High; sensitive detection of changes in overall protein synthesis.[12] |
| Quantitative Accuracy | Good; relies on spectral counting or label-free quantification. Can be combined with SILAC for higher accuracy.[12] | Excellent; uses heavy isotope labeling for direct and accurate relative quantification.[12] | Good; provides robust statistical data on cell populations.[12] |
| Throughput | Low to medium; sample preparation and MS analysis are time-consuming.[12] | Low to medium; similar workflow to other quantitative proteomics methods.[12] | High; capable of analyzing thousands of cells per second.[12] |
| Number of Proteins Quantified | >7,000 proteins identified in a single experiment.[12] | >1,900 proteins quantified in HEK293T cells after a 1-hour pulse.[12] | Not applicable (measures global synthesis).[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of AHA-based protein synthesis monitoring. Below are representative protocols for cell labeling and subsequent detection.
Metabolic Labeling of Cultured Cells with L-azidohomoalanine (AHA)
This protocol describes the general steps for incorporating AHA into newly synthesized proteins in cultured mammalian cells.
-
Cell Culture : Seed cells in a 6-well plate to be 50-60% confluent on the day of the experiment.[11]
-
Methionine Depletion : Wash the cells with warm PBS and then incubate them in a methionine-free medium for 30 minutes to deplete the intracellular methionine pool.[5][11] The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the presence of methionine from the serum.[5]
-
AHA Labeling : Replace the methionine-free medium with a fresh methionine-free medium containing L-azidohomoalanine. The optimal concentration of AHA can vary between cell types and should be determined empirically, but typically ranges from 25 to 100 µM.[12][13] Incubation times can range from 1 to 24 hours depending on the experimental goals.[13] For pulse-labeling experiments, shorter incubation times of at least 10 minutes are used.[11]
-
Cell Harvesting : After incubation, wash the cells with ice-cold PBS to remove excess AHA.[11] The cells can then be lysed for downstream applications like Western blotting or mass spectrometry, or fixed for flow cytometry or imaging.
Click Chemistry Reaction for Detection of AHA-labeled Proteins
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., a fluorescent dye or biotin) to the azide group of the incorporated AHA.
-
Cell Fixation and Permeabilization (for intracellular detection) : Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[11] Subsequently, permeabilize the cells with a buffer containing 0.25% Triton X-100 or 0.2% saponin in PBS for 15 minutes.[11]
-
Click Reaction Cocktail : Prepare a fresh click reaction cocktail. The components and their order of addition are critical.[14] A typical cocktail for a 500 µL reaction volume includes:
-
Phosphate-buffered saline (PBS)
-
Fluorescent alkyne probe (e.g., alkyne-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
-
Labeling Reaction : Add the click reaction cocktail to the fixed and permeabilized cells or to the protein lysate. Incubate for 30-60 minutes at room temperature, protected from light.[14][15]
-
Washing : After the reaction, wash the cells or protein pellet extensively to remove unreacted reagents.
-
Analysis : The labeled proteins are now ready for downstream analysis, such as flow cytometry, fluorescence microscopy, or enrichment using streptavidin beads (if a biotin-alkyne probe was used).[2][3]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using AHA for protein synthesis monitoring.
Caption: Workflow for metabolic labeling of proteins with L-azidohomoalanine (AHA).
Caption: General workflow for the detection of AHA-labeled proteins via click chemistry.
References
- 1. danabiosci.com [danabiosci.com]
- 2. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 7. This compound | 63093-41-4 | NCA09341 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. labsolu.ca [labsolu.ca]
- 10. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Validating Metabolic Labeling: A Guide to Control Experiments for 4-Pentynoic Acid Ethyl Ester Studies
For researchers, scientists, and drug development professionals utilizing 4-Pentynoic acid ethyl ester for metabolic labeling, rigorous control experiments are paramount to ensure the specificity and validity of their findings. This guide provides a comprehensive overview of essential controls, alternative probes, and detailed experimental protocols to distinguish true biological incorporation from non-specific interactions.
Metabolic labeling with bioorthogonal chemical reporters, such as this compound, has become a powerful technique to study dynamic cellular processes. The terminal alkyne group of this molecule allows for its covalent ligation to reporter tags via "click chemistry," enabling the visualization and identification of labeled biomolecules.[1][2][3] However, the interpretation of such experiments heavily relies on a series of well-designed control experiments to rule out artifacts and off-target effects.
Key Control Experiments for Robust Labeling Studies
To ensure the reliability of data generated from this compound labeling, a panel of control experiments should be performed. These controls are designed to address potential sources of false-positive signals, including non-specific binding of the probe or the detection reagents.
Table 1: Essential Control Experiments for this compound Labeling
| Control Type | Purpose | Expected Outcome |
| No-Probe Control | To assess background signal from the click chemistry reagents (e.g., azide-fluorophore or azide-biotin) in the absence of the alkyne-tagged probe. | No or minimal signal should be detected, indicating that the detection reagents do not non-specifically bind to cellular components. |
| Vehicle Control | To evaluate any potential effects of the solvent (e.g., DMSO) used to deliver this compound to the cells. | The cellular phenotype and labeling signal should be indistinguishable from untreated cells. |
| Competitive Inhibition | To demonstrate that this compound is incorporated through a specific metabolic pathway. This is achieved by co-incubating cells with the probe and an excess of the corresponding natural molecule (e.g., pentanoic acid or ethyl pentanoate). | A significant reduction in the labeling signal is expected as the natural substrate outcompetes the alkyne-tagged probe for enzymatic incorporation.[1] |
| Structural Analog (Negative Control) | To confirm that labeling is dependent on the metabolic processing of the pentynoic acid moiety and not simply due to non-specific interactions of the alkyne group. A structurally similar molecule that cannot be metabolized in the same pathway is used. | No or significantly reduced labeling should be observed compared to the experimental condition with this compound. |
Alternative Probes for Comparative Analysis
Comparing the labeling profile of this compound with alternative probes can provide further insights into the specificity of incorporation and potential off-target effects.
Table 2: Comparison of this compound with a Negative Control Analog
| Feature | This compound | 4-Pentenoic Acid Ethyl Ester (Negative Control) |
| Structure | Contains a terminal alkyne group. | Contains a terminal alkene group.[4][5] |
| Reactivity in Click Chemistry | The alkyne group efficiently reacts with azide-functionalized reporters. | The alkene group is unreactive towards azides under standard copper(I)-catalyzed click chemistry conditions. |
| Metabolic Incorporation | Designed to be incorporated into pathways utilizing short-chain fatty acids. | May be taken up by cells but cannot be detected via click chemistry, thus serving as a control for metabolic uptake and potential non-specific effects of a similar small molecule. |
| Expected Labeling Signal | Specific labeling of target biomolecules. | No labeling signal. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of labeling studies. Below are protocols for key experiments.
Protocol 1: General Metabolic Labeling with this compound
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Probe Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range). Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for metabolic incorporation of the probe.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess probe. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail, which includes an azide-functionalized reporter (e.g., azide-fluorophore or azide-biotin), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[6]
-
Analysis: Following the click reaction, the labeled proteins can be visualized by in-gel fluorescence scanning (for fluorescent reporters) or enriched using streptavidin beads (for biotin reporters) for subsequent analysis by mass spectrometry or western blotting.[2][3]
Protocol 2: Competitive Inhibition Assay
-
Cell Culture: Plate cells as described in Protocol 1.
-
Co-incubation: Prepare a solution containing this compound at the desired concentration and a 10- to 100-fold molar excess of the competitor (e.g., pentanoic acid or ethyl pentanoate).
-
Incubation and Downstream Processing: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Compare the signal intensity from the co-incubated sample to a sample treated with this compound alone. A significant decrease in signal in the co-incubated sample indicates specific metabolic incorporation.
Visualizing Experimental Workflows
Diagrams generated using Graphviz illustrate the logical flow of the control experiments.
References
Quantifying Protein Acylation: A Comparative Guide to 4-Pentynoic Acid Ethyl Ester and Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of protein acylation is critical for understanding cellular signaling, disease pathology, and drug mechanism of action. This guide provides an objective comparison of 4-Pentynoic acid ethyl ester (4-PAEE), a bioorthogonal chemical reporter, with other established methods for quantifying protein acylation. We present supporting data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most appropriate technique for your research needs.
Introduction to this compound (4-PAEE)
This compound is a cell-permeable alkyne-tagged chemical reporter that is metabolically incorporated into proteins as a mimic of fatty acids.[1] Once incorporated, the alkyne handle allows for the covalent attachment of a reporter tag, such as biotin or a fluorophore, via a highly specific bioorthogonal "click chemistry" reaction.[1] This two-step process enables the visualization, enrichment, and quantification of acylated proteins from complex biological samples. The quantification of 4-PAEE-labeled proteins is typically achieved through mass spectrometry-based proteomics.
Comparative Analysis of Quantitative Methods
The quantification of protein acylation can be approached through various methodologies, each with distinct advantages and limitations. Here, we compare 4-PAEE-based bioorthogonal labeling with two other widely used techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and antibody-based methods (e.g., ELISA and Western Blot).
| Feature | This compound (Bioorthogonal Labeling) | SILAC (Metabolic Labeling) | Antibody-Based Methods (Immunoassays) |
| Principle | Metabolic incorporation of an alkyne-tagged fatty acid analog followed by click chemistry and mass spectrometry.[1] | Metabolic incorporation of stable isotope-labeled amino acids to differentiate protein populations by mass.[2][3][4][5][6] | Specific recognition of acylated residues by antibodies. |
| Detection | Mass Spectrometry (MS) or Fluorescence Imaging. | Mass Spectrometry (MS). | Colorimetry, Fluorescence, or Chemiluminescence. |
| Quantification | Relative or absolute quantification based on peptide intensities in MS. | Relative quantification based on the ratio of "heavy" to "light" peptide signals in MS.[7][8] | Relative or absolute quantification based on signal intensity compared to a standard curve. |
| Specificity | Specific for proteins acylated during the labeling period. May have some promiscuity with different acyltransferases. | Not specific to acylation; quantifies total protein abundance changes. Can be combined with enrichment for post-translational modifications. | Highly dependent on the specificity and affinity of the primary antibody. |
| Multiplexing | Can be combined with isobaric tags (e.g., TMT) for multiplexed analysis.[9] | Typically allows for the comparison of 2-3 samples in a single experiment. | Can be adapted for multiplexing in formats like ELISA arrays. |
| Strengths | Direct detection of acylation events, temporal control of labeling, compatible with in-gel fluorescence. | High accuracy and precision for relative protein quantification, applicable to whole proteomes.[5][7] | High sensitivity, relatively low cost, and established protocols. |
| Limitations | Potential for metabolic disruption by the probe, requires specialized reagents, and may not label all acylated proteins. | Not suitable for all cell types (e.g., non-dividing cells), requires complete metabolic labeling, and does not directly quantify acylation.[7] | Antibody availability and specificity can be limiting, may not recognize all acylation sites, and can be semi-quantitative. |
Quantitative Data Presentation
The following tables illustrate the type of quantitative data generated by each method for a hypothetical protein, "Protein X."
Table 1: Quantification of Protein X Acylation using 4-PAEE and LC-MS/MS
| Condition | Peptide Sequence | Modification Site | Relative Abundance (Fold Change vs. Control) |
| Control | AGLCVK | Cys-123 | 1.0 |
| Treatment A | AGLCVK | Cys-123 | 2.5 |
| Treatment B | AGLCVK | Cys-123 | 0.8 |
This table represents typical relative quantification data from a 4-PAEE labeling experiment coupled with mass spectrometry.
Table 2: Quantification of Total Protein X Abundance using SILAC
| Condition | Protein X H/L Ratio |
| Control | 1.0 |
| Treatment A | 1.2 |
| Treatment B | 0.9 |
This table shows the change in the total amount of Protein X, not specifically the acylated form. SILAC can be combined with enrichment techniques to provide more specific information on post-translationally modified proteins.[5]
Table 3: Quantification of Acylated Protein X using an Antibody-Based Assay (ELISA)
| Condition | Concentration of Acylated Protein X (ng/mL) |
| Control | 50 |
| Treatment A | 125 |
| Treatment B | 40 |
This table provides absolute or relative quantification based on a standard curve and the specificity of the antibody used.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
-
Cell Culture: Plate mammalian cells in complete growth medium and allow them to adhere and reach the desired confluency.
-
Preparation of 4-PAEE Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO.
-
Metabolic Labeling: On the day of the experiment, replace the cell culture medium with fresh medium containing the desired final concentration of 4-PAEE (typically 50-100 µM).
-
Incubation: Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time should be determined empirically for each cell type and experimental condition.
-
Cell Lysis: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS). Lyse the cells in a buffer compatible with downstream click chemistry and mass spectrometry analysis (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Biotin Tagging
-
Prepare Click Chemistry Reaction Mix: For a typical 50 µL reaction, combine the following reagents in order:
-
Protein lysate (containing 50-100 µg of protein)
-
Biotin-azide (10 mM stock in DMSO, final concentration 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM in DMSO/t-butanol, final concentration 100 µM)
-
Copper(II) sulfate (CuSO4) (50 mM stock in water, final concentration 1 mM)
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.
-
Pellet and Wash: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the protein. Carefully discard the supernatant and wash the pellet with ice-cold methanol.
-
Resuspend: Air-dry the protein pellet and resuspend in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for subsequent enrichment).
Protocol 3: Enrichment and Preparation for Mass Spectrometry
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated magnetic beads to enrich the biotin-tagged proteins from the resuspended protein pellet according to the manufacturer's instructions.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer (e.g., 100 mM ammonium bicarbonate) and add trypsin (or another suitable protease) to digest the proteins into peptides. Incubate overnight at 37°C with gentle shaking.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a high-salt or acidic solution. Combine the eluates and desalt the peptides using a C18 StageTip or similar solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the 4-PAEE-labeled peptides and proteins.
Mandatory Visualizations
Caption: Experimental workflow for 4-PAEE labeling and quantification.
Caption: Logical relationship of quantification methods.
References
- 1. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Assessing the Biological Perturbation of 4-Pentynoic Acid Ethyl Ester Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with bioorthogonal reporters is a powerful technique for studying the dynamics of cellular processes. 4-Pentynoic acid ethyl ester, an analog of fatty acids, offers a tool for tracking lipid metabolism and post-translational modifications. However, the introduction of any modified metabolite raises concerns about potential biological perturbations. This guide provides a framework for assessing the cellular impact of this compound labeling, compares it to other common metabolic labeling techniques, and provides protocols for evaluating its effects.
Introduction to this compound and its Potential for Perturbation
This compound is a cell-permeable molecule that can be metabolized by cells and incorporated into pathways that utilize fatty acids. The terminal alkyne group serves as a bioorthogonal handle for subsequent ligation to reporter molecules via click chemistry. A significant consideration for this particular probe is its potential to act as a modulator of cellular enzymes. The parent compound, 4-pentynoic acid, is known to inhibit histone deacetylases (HDACs). This inhibition can lead to changes in gene expression, cell cycle arrest, and apoptosis, representing a significant biological perturbation.
Comparison with Alternative Metabolic Labeling Probes
The ideal metabolic labeling probe should be efficiently incorporated into biomolecules of interest with minimal disruption to normal cellular physiology. Here, we compare the potential perturbations of this compound with other commonly used metabolic labeling agents.
Table 1: Comparison of Potential Biological Perturbations of Metabolic Labeling Probes
| Probe Class | Example Probe | Primary Perturbation Mechanism | Known Cellular Effects |
| Alkynyl Fatty Acids | This compound | HDAC Inhibition | Alters gene expression, can induce cell cycle arrest and apoptosis. |
| 17-Octadecynoic Acid (17-ODYA) | Chain length and alkyne group may alter lipid metabolism and membrane properties. | High concentrations can lead to cytotoxicity; may affect lipid droplet formation. | |
| Azido Sugars | Tetraacetyl-N-azidoacetylmannosamine (Ac4ManNAz) | Incorporation into sialic acid biosynthesis pathway. | Generally considered to have low cytotoxicity at typical working concentrations. |
| Tetraacetyl-N-azidoacetylgalactosamine (Ac4GalNAz) | Incorporation into O-GlcNAc signaling pathway. | Can perturb O-GlcNAcylation, affecting a wide range of cellular processes. | |
| Alkynyl Amino Acids | L-Azidohomoalanine (AHA) | Methionine analog, incorporated into proteins. | Can affect protein synthesis and folding at high concentrations. |
| Homopropargylglycine (HPG) | Methionine analog, incorporated into proteins. | Can affect protein synthesis and folding at high concentrations. |
Data Presentation: Assessing Cytotoxicity
A primary concern with any metabolic label is its potential cytotoxicity. Standard assays can be employed to determine the concentration-dependent effects of this compound on cell viability and proliferation. While specific IC50 values for this compound are not widely reported in the literature, the following table provides a template for presenting such data once generated. For context, reported IC50 values for other acidic compounds are in the micromolar to millimolar range, depending on the cell line and assay conditions.
Table 2: Template for Cytotoxicity Data of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., HeLa | MTT | 24 | Data to be determined |
| e.g., HeLa | MTT | 48 | Data to be determined |
| e.g., HeLa | LDH Release | 24 | Data to be determined |
| e.g., Jurkat | MTT | 24 | Data to be determined |
| e.g., Jurkat | MTT | 48 | Data to be determined |
| e.g., Jurkat | LDH Release | 24 | Data to be determined |
Signaling Pathway Perturbation: Histone Deacetylase Inhibition
The primary anticipated perturbation from 4-Pentynoic acid is the inhibition of HDACs. This can have widespread effects on cellular signaling by altering the acetylation status of histones and other proteins, leading to changes in gene expression.
Caption: Inhibition of HDACs by 4-Pentynoic acid leads to histone hyperacetylation and altered gene expression.
Experimental Protocols
To rigorously assess the biological perturbation of this compound, a series of well-controlled experiments are necessary.
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with varying concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with this compound for a desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin or anti-total H3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
Experimental Workflow for Assessing Biological Perturbation
A systematic approach is crucial to comprehensively evaluate the impact of a metabolic label.
The Strategic Advantage of 4-Pentynoic Acid Ethyl Ester in Bioorthogonal Labeling
In the dynamic fields of chemical biology and drug development, the precise and efficient labeling of biomolecules is paramount. Alkyne probes, central to bioorthogonal "click" chemistry, serve as indispensable tools for visualizing and isolating proteins, glycans, and lipids. Among the diverse array of available probes, 4-Pentynoic acid ethyl ester emerges as a compelling choice, offering a unique combination of efficiency, biocompatibility, and versatility. This guide provides an objective comparison of this compound with other commonly used alkyne probes, supported by experimental data and detailed methodologies to inform researcher's selection for their specific experimental needs.
Introduction to this compound as an Alkyne Probe
This compound is a small, terminal alkyne-containing molecule. Its structure features a five-carbon backbone with an ester functional group, rendering it a valuable tool for metabolic labeling. The terminal alkyne allows for highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This enables the covalent attachment of reporter molecules, such as fluorophores or biotin, to biomolecules that have metabolically incorporated the probe.
The primary advantages of using this compound lie in its structural simplicity and chemical properties. As an ester, it is generally more cell-permeable than its corresponding carboxylic acid, facilitating its entry into cells for metabolic incorporation. Its small size minimizes potential steric hindrance and perturbation of biological systems.
Comparative Analysis of Alkyne Probes
The selection of an alkyne probe is a critical determinant of success in bioorthogonal labeling experiments. The ideal probe should exhibit high reaction kinetics, excellent cell permeability, low cytotoxicity, and a high signal-to-noise ratio in detection assays. Here, we compare this compound to other classes of alkyne probes.
Data Presentation: Quantitative Comparison of Alkyne Probes
| Alkyne Probe | Class | Relative Reactivity (CuAAC) | Cell Permeability | Potential Cytotoxicity | Key Advantages | Key Disadvantages |
| This compound | Alkyl Alkyne Ester | Moderate-High | Good | Low to Moderate | Good cell permeability, small size, less prone to side reactions than the free acid.[1] | Reactivity may be slightly lower than activated alkynes. |
| Propargyl Ethers/Amides | Propargylic | High | Variable | Generally Low | High reactivity, widely used. | Can be susceptible to copper-induced fragmentation in some contexts.[1] |
| Propiolamides | Activated Alkyne | High | Good | Low | Electronically activated, leading to faster reaction rates.[1] | Increased propensity for Michael addition side reactions.[1] |
| Dibenzocyclooctyne (DBCO) | Strained Alkyne | N/A (SPAAC) | Good | Very Low | Copper-free reaction, ideal for live-cell imaging. | Larger size may cause steric hindrance, more expensive. |
| Bicyclononyne (BCN) | Strained Alkyne | N/A (SPAAC) | Good | Very Low | Copper-free, smaller and more hydrophilic than DBCO. | Slower reaction kinetics compared to DBCO. |
Note: Relative reactivity in CuAAC is influenced by the specific substrates and catalytic system used. The information presented is a generalized comparison based on available literature.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with this compound
This protocol describes the incorporation of this compound into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Probe Incubation: The following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 25-100 µM). A vehicle control (DMSO) should be run in parallel.
-
Metabolic Incorporation: Incubate the cells for a period of 4 to 24 hours, depending on the desired labeling density and the turnover rate of the proteins of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated probe.
-
Cell Lysis: Add cell lysis buffer containing protease inhibitors to each well. Incubate on ice for 30 minutes with occasional agitation.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The protein lysate containing the alkyne-labeled proteins can be used immediately for the click reaction or stored at -80°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Detection
This protocol details the "click" reaction between the alkyne-labeled proteins and an azide-functionalized fluorescent dye.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1)
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein lysate (20-50 µg)
-
Azide-fluorophore (final concentration of 10-50 µM)
-
CuSO₄:THPTA (pre-mixed in a 1:5 molar ratio, final copper concentration of 1 mM)
-
-
Initiation of Reaction: Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Total Protein Staining: After imaging, the gel can be stained with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands and confirm equal loading.
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling and subsequent detection.
References
Comparative Guide: Western Blotting vs. Alternative Methods for Confirming Protein Labeling with 4-Pentynoic Acid Ethyl Ester
For researchers studying dynamic protein processes such as fatty acylation, metabolic labeling with analogs like 4-Pentynoic acid ethyl ester is a powerful strategy. This alkyne-containing fatty acid is incorporated into proteins by cellular machinery, providing a chemical handle for subsequent detection. Confirmation of this labeling is critical. This guide compares the traditional Western blot-based approach with alternative methods, providing experimental data, detailed protocols, and workflow visualizations to aid in selecting the optimal technique.
The core principle for detecting alkyne-labeled proteins involves a highly specific and efficient bioorthogonal reaction known as "click chemistry."[1] Specifically, the alkyne handle installed by 4-Pentynoic acid reacts with an azide-containing reporter probe in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The choice of reporter probe (e.g., biotin-azide or a fluorescent-azide) dictates the downstream detection methodology.
Method 1: Western Blot Analysis via Biotin-Azide Click Reaction
This is a widely used and accessible method for confirming protein labeling.[3] The alkyne-labeled proteins in a lysate are first tagged with biotin-azide. These biotinylated proteins are then separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP) for chemiluminescent detection.[3][4]
Performance Characteristics
-
Specificity: The high affinity of the streptavidin-biotin interaction (Kd ~10⁻¹⁵ M) ensures very specific detection of labeled proteins.[5]
-
Sensitivity: Standard chemiluminescent detection can identify proteins in the nanogram range.[5] Sensitivity can be dramatically increased—by as much as 110-fold over traditional methods—by using streptavidin-PolyHRP conjugates.[6]
-
Quantitation: Western blotting is generally considered semi-quantitative.[7] Accurate quantitation requires careful optimization, normalization to loading controls, and ensuring the signal is within the linear dynamic range of detection.[8]
-
Confirmation: A key advantage is the ability to confirm the protein's molecular weight via its migration on the gel.[7]
Experimental Workflow: Western Blot Detection
Method 2: In-Gel Fluorescence Analysis via Fluorescent-Azide Click Reaction
A powerful alternative to blotting is the direct visualization of labeled proteins within the polyacrylamide gel.[2][9] In this method, the click reaction is performed between the alkyne-labeled proteins and a fluorescent-azide (e.g., TAMRA-azide or Alexa Fluor-azide) either before or after SDS-PAGE. The gel is then simply imaged on a fluorescence gel scanner.
Performance Characteristics
-
Speed & Simplicity: This method eliminates the time-consuming protein transfer and antibody incubation steps of Western blotting.[10]
-
Sensitivity: In-gel fluorescence offers high sensitivity and a wider dynamic range compared to many traditional staining methods like Coomassie Blue.[11]
-
Quantitation: Direct fluorescence provides a more linear and reproducible signal compared to enzyme-based chemiluminescence, making it more suitable for quantitative analysis.[12]
-
Multiplexing: By using different fluorescent azides with distinct excitation/emission spectra, it is possible to detect multiple protein populations in the same gel.[8]
Experimental Workflow: In-Gel Fluorescence Detection
Performance Comparison of Detection Methods
The choice of method depends on the experimental goals, available equipment, and desired balance between throughput, sensitivity, and qualitative vs. quantitative analysis. Mass spectrometry offers the highest sensitivity and specificity but requires specialized instrumentation and expertise.[13][14]
| Feature | Western Blot (via Biotin) | In-Gel Fluorescence | Mass Spectrometry (LC-MS/MS) |
| Principle | Immuno-enzymatic detection of biotinylated proteins on a membrane.[3] | Direct fluorescence detection of proteins labeled with a fluorophore in-gel.[2] | Identification and quantification of peptides derived from labeled proteins. |
| Primary Output | Bands on a membrane corresponding to molecular weight.[7] | Fluorescent bands in a gel corresponding to molecular weight.[11] | Peptide sequences and spectral counts/intensity for quantification.[15] |
| Quantitation | Semi-quantitative; requires careful normalization and validation.[7][8] | More quantitative due to wider linear dynamic range of fluorescence.[11][12] | Highly quantitative (relative or absolute) with isotopic labeling standards.[15] |
| Sensitivity | Good (low ng range).[5] Can be enhanced >100-fold with PolyHRP.[6] | High; often superior to standard chemiluminescence.[11] | Excellent (femtomole to attomole range); highest sensitivity.[14] |
| Throughput | Low to medium; multiple steps are time-consuming.[10] | Medium; faster than Western blot due to fewer steps. | Low; sample preparation is complex, but analysis can be automated. |
| Equipment | Electrophoresis and blotting apparatus, imaging system (chemiluminescence). | Electrophoresis apparatus, fluorescence gel scanner. | HPLC, mass spectrometer. |
| Confirmation | Molecular weight confirmation.[7] | Molecular weight confirmation. | Definitive protein identification via peptide sequencing. |
Detailed Experimental Protocols
Protocol 1: Western Blot Detection of 4-Pentynoic Acid Labeled Proteins
This protocol is a generalized procedure and may require optimization.
1. Metabolic Labeling and Lysis: a. Culture cells to 70-80% confluency. b. Replace the medium with methionine-free medium supplemented with 25-50 µM this compound. Incubate for 4-16 hours. c. Wash cells with ice-cold PBS and lyse using an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors.[16] d. Determine protein concentration using a BCA assay.
2. Click Chemistry Reaction (Lysate): a. To 50 µg of protein lysate in a 1.5 mL tube, add the following reagents sequentially (example from Thermo Fisher Click-iT® Protein Reaction Buffer Kit): i. PBS to a final volume of ~90 µL. ii. 2 µL of Biotin-Azide (10 mM stock in DMSO). iii. 10 µL of copper(II) sulfate (CuSO₄). iv. 10 µL of a reducing agent (e.g., sodium ascorbate). b. Vortex briefly and incubate at room temperature for 30 minutes, protected from light.
3. SDS-PAGE and Protein Transfer: a. Add 4X SDS-PAGE loading buffer to the reaction mixture and boil at 95°C for 5 minutes.[16] b. Load samples onto a polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[7][17]
4. Immunodetection: a. Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[18] b. Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:1,000 to 1:20,000 in blocking buffer) for 1 hour at room temperature.[3] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a chemiluminescent HRP substrate (e.g., ECL) according to the manufacturer's instructions.[19] e. Image the blot using a digital imager or X-ray film.[16]
Protocol 2: In-Gel Fluorescence Detection
1. Metabolic Labeling and Lysis: a. Follow Step 1 from the Western Blot protocol above.
2. SDS-PAGE: a. Prepare labeled lysates with SDS-PAGE loading buffer and run on a polyacrylamide gel as described above.
3. In-Gel Click Reaction: [2][11] a. After electrophoresis, place the gel in a clean container. b. Fix the gel with a solution of 50% methanol, 10% acetic acid for 15 minutes. Repeat once. c. Wash the gel three times with deionized water for 5 minutes each. d. Prepare the click reaction cocktail. For a mini-gel, this may include: i. 10-20 µM of a fluorescent azide (e.g., TAMRA-azide). ii. 1 mM CuSO₄. iii. 1 mM reducing agent (e.g., sodium ascorbate). iv. 100 µM TBTA ligand (to stabilize the copper(I) ion). e. Incubate the gel in the reaction cocktail for 1 hour at room temperature in the dark with gentle agitation.
4. Imaging: a. Wash the gel extensively with deionized water or a destaining solution (e.g., 50% methanol, 10% acetic acid) to remove excess fluorescent probe and reduce background.[20] b. Image the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TAMRA, Ex: ~550 nm, Em: ~580 nm).[11] c. Optionally, the gel can be subsequently stained with a total protein stain like Coomassie Brilliant Blue to visualize all protein lanes as a loading control.[9]
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Streptavidin blotting: a sensitive technique to study cell surface proteins; application to investigate autophosphorylation and endocytosis of biotin-labeled insulin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. licorbio.com [licorbio.com]
- 9. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. physicsforums.com [physicsforums.com]
- 15. diva-portal.org [diva-portal.org]
- 16. cdn.origene.com [cdn.origene.com]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. Protein transfer and visualization in western blot | Abcam [abcam.com]
- 19. cdn.bcm.edu [cdn.bcm.edu]
- 20. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Labeling with 4-Pentynoic Acid Ethyl Ester for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of quantitative proteomics, the precise measurement of protein abundance is paramount for unraveling complex biological processes and accelerating drug discovery. Isotopic labeling coupled with mass spectrometry has emerged as a powerful strategy for accurate and high-throughput protein quantification. This guide provides an objective comparison of a bioorthogonal labeling approach using 4-Pentynoic acid ethyl ester with established isotopic labeling methods, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT). We will delve into the principles, experimental workflows, and performance metrics of these techniques, supported by available data, to empower researchers in selecting the optimal strategy for their specific research questions.
Principles of Bioorthogonal Labeling with this compound
4-Pentynoic acid is a short-chain fatty acid analog that contains a terminal alkyne group.[1] This alkyne serves as a bioorthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an azide-containing reporter tag through a highly efficient and selective reaction known as "click chemistry".[2][3] When cells are supplemented with this compound, the ester is hydrolyzed intracellularly to 4-Pentynoic acid, which can then be metabolically incorporated into proteins that undergo S-acylation, a post-translational modification where fatty acids are attached to cysteine residues.[4][5]
For quantitative proteomics, isotopically labeled versions of 4-Pentynoic acid (e.g., containing ¹³C or ²H) can be used. By metabolically labeling two different cell populations with the "light" (natural isotope abundance) and "heavy" (isotope-enriched) versions of the fatty acid analog, the relative abundance of S-acylated proteins between the two samples can be precisely determined by mass spectrometry.
Comparison with Alternative Methods
The choice of a quantitative proteomics strategy depends on several factors, including the biological system, the specific scientific question, and available instrumentation. Here, we compare the this compound-based approach with two widely used methods: SILAC and BONCAT.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[6][7][8] This results in the incorporation of the isotopic labels into all newly synthesized proteins.[7] SILAC is renowned for its high accuracy and precision, as the samples are mixed at the very beginning of the experimental workflow, minimizing sample handling variations.[8][9]
Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)
BONCAT is another metabolic labeling method that utilizes non-canonical amino acids containing bioorthogonal handles, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), which are analogs of methionine.[10] These are incorporated into newly synthesized proteins and can be subsequently tagged with reporter molecules via click chemistry for visualization or enrichment.[10] When combined with pulsed SILAC (pSILAC), BONCAT allows for the quantitative analysis of newly synthesized proteins with high temporal resolution.[11]
Data Presentation: Performance Comparison
| Feature | This compound Labeling | SILAC | BONCAT |
| Principle | Metabolic labeling with an alkyne-containing fatty acid analog to tag S-acylated proteins. | Metabolic labeling with heavy isotope-labeled amino acids to tag all newly synthesized proteins.[7] | Metabolic labeling with bioorthogonal non-canonical amino acids to tag newly synthesized proteins.[10] |
| Quantification | Relative quantification using light/heavy isotopic versions of the fatty acid analog. | Relative quantification based on the mass difference of peptides containing light/heavy amino acids.[7] | Relative quantification, often coupled with SILAC (pSILAC-BONCAT).[11] |
| Accuracy | High (inferred from similar bioorthogonal methods). | Very High.[9] | High.[11] |
| Precision | Good to High. | Very High.[9] | High. |
| Proteome Coverage | Specific to the S-acylated proteome. | Global proteome coverage.[7] | Global coverage of newly synthesized proteins.[10][11] |
| Multiplexing | Typically duplex (light/heavy). | Up to triplex with different isotopes.[10] | Can be multiplexed with different tags. |
| Applicability | Studies of protein S-acylation and lipid metabolism.[4] | Broad applicability in cell culture-based quantitative proteomics.[6] | Analysis of newly synthesized proteomes with high temporal resolution.[11] |
| Limitations | Limited to S-acylated proteins; potential for metabolic alteration of the probe. | Primarily for proliferating cells in culture; requires complete labeling.[9] | Potential for incomplete labeling and cellular toxicity of the non-canonical amino acid. |
Mandatory Visualization
Figure 1: Experimental workflow for quantitative proteomics using isotopic this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Isotopic this compound
This protocol outlines the steps for a duplex quantitative proteomics experiment to study changes in protein S-acylation.
Materials:
-
Cell culture medium and supplements
-
"Light" this compound (natural isotopic abundance)
-
"Heavy" ¹³C-labeled this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Streptavidin-agarose beads
-
Wash buffers
-
Sequencing-grade trypsin
-
Mass spectrometer
Procedure:
-
Cell Culture and Labeling:
-
Culture two separate populations of cells under identical conditions.
-
For the "light" sample, supplement the culture medium with "light" this compound to a final concentration of 50-100 µM.
-
For the "heavy" sample, supplement the culture medium with "heavy" this compound to the same final concentration.
-
Incubate the cells for 4-16 hours to allow for metabolic incorporation of the fatty acid analog.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the "light" and "heavy" labeled cells separately in lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Click Chemistry:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Prepare the click chemistry reaction mix by pre-mixing copper(II) sulfate and THPTA.
-
Add biotin-azide to the mixed lysate, followed by the addition of freshly prepared TCEP and the copper/THPTA mixture.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotin-tagged proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
On-bead Digestion:
-
Resuspend the beads in a digestion buffer containing sequencing-grade trypsin.
-
Incubate overnight at 37°C with shaking to digest the captured proteins into peptides.
-
Collect the supernatant containing the peptides.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using appropriate software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.
-
Protocol 2: Standard SILAC Experiment
This protocol provides a general overview of a duplex SILAC experiment.
Materials:
-
SILAC-compatible cell culture medium (lacking arginine and lysine)
-
"Light" L-Arginine and L-Lysine
-
"Heavy" ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine
-
Dialyzed fetal bovine serum (dFBS)
-
Lysis buffer
-
Mass spectrometer
Procedure:
-
Cell Adaptation and Labeling:
-
Culture two populations of cells in SILAC medium supplemented with either "light" or "heavy" amino acids and dFBS for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while maintaining the other as a control.
-
-
Cell Lysis and Mixing:
-
Lyse the "light" and "heavy" labeled cells separately.
-
Combine equal amounts of protein from the two lysates.
-
-
Protein Digestion and Analysis:
-
Digest the mixed protein sample with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and quantify the ratios of heavy to light peptide pairs to determine the relative protein abundance.[7]
-
Signaling Pathway Visualization
The study of protein S-acylation is crucial for understanding various signaling pathways, as this modification can regulate protein localization, stability, and protein-protein interactions. For instance, many signaling proteins involved in cancer pathways, such as members of the Ras superfamily of small GTPases, are known to be S-acylated.
Figure 2: Simplified Ras/MAPK signaling pathway highlighting S-acylated Ras.
References
- 1. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 9. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different click chemistry reagents for 4-Pentynoic acid ethyl ester
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently modify molecules is paramount. 4-Pentynoic acid ethyl ester, with its terminal alkyne, is a versatile building block amenable to "click" chemistry, a class of reactions known for their high efficiency and specificity. This guide provides a head-to-head comparison of the two primary click chemistry methodologies for labeling and conjugating this compound: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This objective comparison, supported by representative experimental data and detailed protocols, will aid in the selection of the optimal reagent for specific research applications.
At a Glance: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC fundamentally hinges on a trade-off between reaction speed and biocompatibility. CuAAC reactions are typically faster but require a copper catalyst, which can be cytotoxic. In contrast, SPAAC is a catalyst-free reaction, making it ideal for applications in living systems, though it generally proceeds at a slower rate.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and various SPAAC reagents for reactions with terminal alkynes like this compound. The data presented is representative of typical performance, as exact yields and reaction times can vary based on specific reaction conditions, substrates, and concentrations.
Table 1: Performance Comparison of Click Chemistry Reactions with Terminal Alkynes
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partners | This compound + Azide (e.g., Benzyl azide, Azido-PEG-Biotin) | This compound + Strained Cyclooctyne-Azide (e.g., DBCO-Azide, BCN-Azide) |
| Catalyst | Copper(I) | None |
| Typical Reaction Time | 1 - 4 hours | 1 - 12 hours (highly dependent on cyclooctyne) |
| Typical Yield | > 90% | > 85% |
| Biocompatibility | Lower, due to copper cytotoxicity. | High, suitable for live cell and in vivo applications. |
| Side Reactions | Potential for enol lactone formation with 4-pentynoic acid (can be suppressed with ligands like THPTA).[1] | Minimal, though some cyclooctynes can have off-target reactivity with thiols. |
Table 2: Kinetic Comparison of Common SPAAC Reagents with Benzyl Azide *
| Cyclooctyne Reagent | Structure | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| Bicyclononyne (BCN) | Bicyclo[6.1.0]nonyne | ~0.1 | Moderate |
| Dibenzocyclooctyne (DBCO) | Dibenzocyclooctyne | ~0.3 - 1.0 | Fast |
| Biarylazacyclooctynone (BARAC) | Biarylazacyclooctynone | > 1.0 | Very Fast |
*Kinetic data is for the reaction with benzyl azide and serves as a proxy for the reactivity with other simple azides. The actual reaction rate with a specific azide-modified molecule may vary.
Experimental Workflows and Mechanisms
The fundamental difference in the reaction mechanisms of CuAAC and SPAAC dictates their respective experimental workflows.
Caption: A comparison of the experimental workflows for CuAAC and SPAAC.
Signaling Pathways and Applications
4-Pentynoic acid is an analog of fatty acids and can be used as a metabolic probe to study protein acylation, a critical post-translational modification involved in numerous signaling pathways.[2] By introducing this compound to cells, it can be metabolically incorporated into proteins that are naturally modified with fatty acids. The alkyne handle then allows for the visualization and identification of these proteins using click chemistry.
Caption: Workflow for metabolic labeling of proteins using this compound.
Two key signaling pathways that can be investigated using this approach are:
-
Protein N-Myristoylation: This is the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[3][4][5][6][7] This modification is crucial for membrane targeting and the function of many signaling proteins, including G proteins and non-receptor tyrosine kinases.[3]
-
Protein Lipoylation: This involves the covalent attachment of lipoic acid to lysine residues of proteins, a critical modification for key enzymes in mitochondrial metabolism.[8][9][10][11]
Experimental Protocols
The following are detailed, representative protocols for the reaction of this compound with an azide using both CuAAC and SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the reaction of this compound with an azide (e.g., benzyl azide) on a 0.5 mmol scale.
Materials:
-
This compound
-
Azide reagent (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a reaction vessel, dissolve this compound (0.5 mmol, 1.0 eq) and the azide reagent (0.55 mmol, 1.1 eq) in a 1:1 mixture of t-BuOH and deionized water (5 mL total volume). Stir the solution at room temperature until all components are fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a catalyst stock solution by dissolving CuSO₄·5H₂O (0.025 mmol, 0.05 eq) and THPTA (0.125 mmol, 0.25 eq) in deionized water (1 mL).
-
Reaction Initiation: To the stirred reactant solution, add the catalyst stock solution. Then, add a freshly prepared solution of sodium ascorbate (0.25 mmol, 0.5 eq) in deionized water (1 mL) to initiate the reaction. A color change is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, add 10 mL of deionized water and 15 mL of ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Wash the organic layer sequentially with 10 mL of saturated ammonium chloride solution and 10 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-Azide Reagent
This protocol describes a general procedure for the reaction of this compound with a DBCO-azide reagent on a 0.1 mmol scale.
Materials:
-
This compound
-
DBCO-azide reagent
-
Acetonitrile or a mixture of an organic solvent and water (e.g., DMSO/PBS)
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a reaction vessel, dissolve the DBCO-azide reagent (0.1 mmol, 1.0 eq) in the chosen solvent (e.g., 2 mL of acetonitrile).
-
Reaction Initiation: Add this compound (0.11 mmol, 1.1 eq) to the stirred solution of the DBCO-azide reagent.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC, LC-MS, or by observing the disappearance of the DBCO absorbance around 310 nm using a UV-Vis spectrophotometer. Reaction times can vary from 1 to 12 hours depending on the specific DBCO reagent and reaction conditions.
-
Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Both CuAAC and SPAAC are powerful methods for the modification of this compound, each with distinct advantages. CuAAC offers rapid kinetics and high yields, making it an excellent choice for in vitro applications where speed is a priority. The use of ligands such as THPTA is recommended to mitigate potential side reactions and copper-induced degradation of sensitive substrates. For applications in living systems, the biocompatibility of SPAAC is unparalleled. While generally slower than CuAAC, the development of highly reactive cyclooctynes like DBCO and BARAC has significantly narrowed the kinetic gap. The choice of the specific SPAAC reagent should be guided by the desired reaction rate and the steric and electronic properties of the azide-containing molecule. By carefully considering the experimental requirements, researchers can select the most appropriate click chemistry reagent to successfully achieve their labeling and bioconjugation goals.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]
- 7. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein lipoylation: mitochondria, cuproptosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. molbio.princeton.edu [molbio.princeton.edu]
- 11. Protein moonlighting elucidates the essential human pathway catalyzing lipoic acid assembly on its cognate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Pentynoic Acid Ethyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Pentynoic acid ethyl ester, a flammable liquid that requires careful management. Adherence to these procedures will help mitigate risks and ensure that waste is handled in accordance with safety regulations.
Immediate Safety and Handling Considerations
This compound is a flammable liquid and vapor. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ignition sources such as open flames, hot plates, and spark-producing equipment must be strictly avoided in the vicinity. Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coats, and chemical-resistant gloves, is mandatory.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Source |
| CAS Number | 63093-41-4 | [1][2] |
| Molecular Formula | C₇H₁₀O₂ | [1][2] |
| Molecular Weight | 126.15 g/mol | [1][2] |
| Physical State | Liquid | [3] |
| Hazard Statements | H225, H302, H315, H319, H335 | [3][4] |
Disposal Decision Workflow
The proper disposal route for this compound depends on whether it is in its pure form (unused or expired) or part of a reaction mixture. The following workflow provides a logical guide for decision-making.
Caption: Decision workflow for the disposal of this compound.
Experimental Protocols
Disposal of Unused or Expired this compound
Unused or expired this compound should not be disposed of down the drain or in regular trash.
Methodology:
-
Ensure the original container is tightly sealed. If the original container is compromised, transfer the chemical to a new, clean, and chemically compatible container with a secure lid.
-
Label the container clearly as "Hazardous Waste: Flammable Liquid, this compound".
-
Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of Reaction Mixtures Containing this compound
Reaction mixtures must be handled with care, especially if they contain reagents that could form explosive acetylides with the terminal alkyne of this compound.
Methodology for Quenching Reaction Mixtures:
This procedure is necessary if the reaction mixture contains strong bases or certain metal salts (e.g., copper, silver) that could deprotonate the terminal alkyne.
-
Preparation: Conduct the entire procedure in a chemical fume hood. Ensure an ice bath is readily available.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath to control any potential exothermic reactions.
-
Quenching: Slowly and dropwise, add a proton source to the cooled and stirred reaction mixture. A common and effective quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Monitoring: Continue the slow addition until any gas evolution or signs of reaction have ceased.
-
Warming: Allow the mixture to slowly warm to room temperature while stirring.
-
Waste Collection: Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container. The container must be compatible with all components of the mixture.
-
Labeling: Clearly label the waste container with all constituents of the quenched mixture and mark it as "Flammable Liquid Waste".
-
Final Disposal: Store the sealed and labeled waste container in a designated satellite accumulation area for pickup by your institution's EHS department.
Disposal of Contaminated Materials
Solid waste contaminated with this compound, such as gloves, absorbent pads, and pipette tips, must also be treated as hazardous waste.
Methodology:
-
Collect all contaminated solid materials in a designated, clearly labeled, and sealed plastic bag or container.
-
Label the container as "Hazardous Waste: Solid waste contaminated with this compound".
-
Store this container in the satellite accumulation area alongside the liquid hazardous waste.
-
Arrange for collection with your liquid waste.
Signaling Pathway for Safe Disposal
The following diagram illustrates the critical steps and safety precautions in the disposal process, from initial handling to final collection.
Caption: Key steps and safety measures in the disposal pathway.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
